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Foundational

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone chemical properties

An In-depth Technical Guide to 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone: Properties, Synthesis, and Applications This technical guide provides a comprehensive overview of the chemical properties, synthesis, and appli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction: A Versatile Building Block

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone belongs to the class of α-halo ketones, which are highly versatile synthetic intermediates. The presence of a chlorine atom on the α-carbon to the carbonyl group introduces a reactive site for nucleophilic substitution, making it a valuable precursor for a wide range of molecular scaffolds. The fluorinated and methylated phenyl ring further modulates the electronic properties and steric environment of the molecule, influencing its reactivity and the biological activity of its derivatives.

The strategic placement of the fluoro and methyl groups on the aromatic ring is of particular interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methyl group can influence selectivity and potency.[1] This unique combination of functional groups makes 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone a sought-after building block in the synthesis of complex, biologically active molecules.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is crucial for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₈ClFO-
Molecular Weight 186.61 g/mol [3]
Appearance Expected to be a light yellow to white solid or liquid[4][5]
Melting Point Not available, but similar compounds like 2-chloro-1-p-tolyl-ethanone have a melting point of 55-59 °C
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water[5]
Spectroscopic Characterization

While a dedicated spectrum for 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is not publicly available, the expected spectral data can be reliably predicted based on the analysis of structurally similar compounds.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the methyl protons.

  • Aromatic Protons (Ar-H): Due to the substitution pattern, the aromatic region will display complex splitting patterns. The fluorine atom will cause additional splitting (H-F coupling).

  • Methylene Protons (-CH₂Cl): A singlet is expected for the two protons of the chloromethyl group, typically in the range of 4.5-5.0 ppm.

  • Methyl Protons (-CH₃): A singlet for the three methyl protons will appear in the upfield region, around 2.3-2.6 ppm.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The signal for the carbonyl carbon will appear significantly downfield, typically in the range of 190-200 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and methyl substituents. The carbon attached to the fluorine will show a large C-F coupling constant.

  • Methylene Carbon (-CH₂Cl): The carbon of the chloromethyl group will resonate in the range of 45-55 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will give a signal in the aliphatic region, around 20-25 ppm.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

  • C=O Stretch: A strong absorption band characteristic of the carbonyl group in a ketone is expected around 1680-1700 cm⁻¹.

  • C-Cl Stretch: A moderate absorption band for the carbon-chlorine bond stretch will be observed in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-F Stretch: A strong absorption band for the carbon-fluorine bond stretch is expected in the range of 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorption bands for the aromatic ring will be present.

2.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (186.61 g/mol ).

  • Isotope Peak (M+2): Due to the presence of chlorine, an isotope peak at M+2 with approximately one-third the intensity of the molecular ion peak is a characteristic feature.

  • Fragmentation: Common fragmentation pathways include the loss of the chloromethyl radical (•CH₂Cl) and the formation of the acylium ion [M-Cl]⁺.

Synthesis and Mechanism

The most common and efficient method for the synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is through a two-step process: Friedel-Crafts acylation followed by α-chlorination.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Chlorination 3-Fluorotoluene 3-Fluorotoluene Intermediate_Ketone 1-(4-Fluoro-2-methylphenyl)ethanone 3-Fluorotoluene->Intermediate_Ketone Acetyl_Chloride Acetyl Chloride / AlCl₃ Acetyl_Chloride->Intermediate_Ketone Final_Product 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone Intermediate_Ketone->Final_Product Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂) Chlorinating_Agent->Final_Product

Caption: Synthetic route to 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone.

Step 1: Friedel-Crafts Acylation of 3-Fluorotoluene

The synthesis commences with the Friedel-Crafts acylation of 3-fluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.

Mechanism:

  • Formation of the Acylium Ion: Aluminum chloride, a strong Lewis acid, coordinates to the chlorine atom of acetyl chloride, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 3-fluorotoluene attacks the acylium ion. The substitution is directed primarily to the para position relative to the fluorine atom due to the ortho,para-directing nature of both the fluoro and methyl groups, with the para position being sterically more accessible.

  • Rearomatization: A base (such as AlCl₄⁻) removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding 1-(4-fluoro-2-methylphenyl)ethanone.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane) at 0-5 °C, add 3-fluorotoluene (1.0 equivalent).[7]

  • Slowly add acetyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Carefully quench the reaction by pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(4-fluoro-2-methylphenyl)ethanone, which can be purified by distillation or column chromatography.

Step 2: α-Chlorination of 1-(4-Fluoro-2-methylphenyl)ethanone

The intermediate ketone is then subjected to α-chlorination to introduce the chlorine atom at the position adjacent to the carbonyl group. This reaction is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[8]

Mechanism (Acid-Catalyzed):

The acid-catalyzed α-halogenation of ketones proceeds through an enol intermediate.[9]

  • Enol Formation: The carbonyl oxygen is protonated by a trace amount of acid, followed by the removal of an α-proton to form the enol tautomer. This is the rate-determining step of the reaction.[10]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic chlorine atom of the chlorinating agent.[11]

  • Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group and yield the final α-chloro ketone product.

Experimental Protocol:

  • Dissolve 1-(4-fluoro-2-methylphenyl)ethanone (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Add a catalytic amount of a protic acid (e.g., acetic acid or HCl).

  • Slowly add the chlorinating agent (e.g., sulfuryl chloride, 1.0-1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC or GC.

  • Upon completion, carefully add water to quench the reaction.

  • Separate the organic layer, wash with aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone, which can be purified by recrystallization or column chromatography.

Reactivity and Synthetic Applications

The reactivity of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is dominated by the presence of the α-chloro ketone functionality. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.

Reactivity_Diagram Alpha_Chloro_Ketone 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone Substituted_Product α-Substituted Ketone Alpha_Chloro_Ketone->Substituted_Product Nucleophilic Substitution Heterocycle_Formation Heterocycle Synthesis Alpha_Chloro_Ketone->Heterocycle_Formation Condensation Reactions Favorskii_Rearrangement Favorskii Rearrangement Alpha_Chloro_Ketone->Favorskii_Rearrangement With Base Nucleophile Nucleophile (Nu⁻) Nucleophile->Substituted_Product

Caption: Key reactions of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone.

Nucleophilic Substitution

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the introduction of diverse functional groups at the α-position, leading to a wide array of derivatives. For instance, reaction with primary or secondary amines can yield α-amino ketones, which are important precursors for many biologically active compounds.

Synthesis of Heterocycles

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a valuable precursor for the synthesis of various heterocyclic systems. For example, condensation with thiourea or thioamides can lead to the formation of thiazole derivatives, which are known to exhibit a broad spectrum of pharmacological activities. Similarly, reaction with hydrazines can be employed to construct pyrazole and pyridazine ring systems.

Favorskii Rearrangement

In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. This reaction provides a route to branched-chain carboxylic acids and esters.

Precursor for Agrochemicals and Pharmaceuticals

The derivatives of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone are of significant interest in the agrochemical and pharmaceutical industries. For example, α-chloro ketones are used in the synthesis of fungicides and herbicides.[12][13] In medicinal chemistry, this intermediate can be used to synthesize compounds with potential antifungal, antibacterial, and other therapeutic properties.[12]

Safety and Handling

As with all α-halo ketones, 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone should be handled with care in a well-ventilated fume hood. It is expected to be a corrosive and lachrymatory substance.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[15]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a valuable and versatile synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of a reactive α-chloro ketone moiety and a substituted aromatic ring provides a powerful platform for the synthesis of a diverse range of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

  • Chemistry LibreTexts. (2024, January 15). 5.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2019, September 20). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-methylacetophenone. [Link]

  • PubMed. (2024, January 31). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

  • ARKIVOC. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. [Link]

  • Advanced Chemical Synthesis. (2026, February 10). 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. [Link]

  • ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

  • PubChem. (2026, February 7). 2-Chloro-2-fluoro-1-(4-methylphenyl)ethanone. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. [Link]

  • SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

  • NIST WebBook. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • PMC. (n.d.). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. [Link]

  • SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. [Link]

  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(4-methylphenyl)-. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

Introduction In the landscape of modern drug discovery and fine chemical synthesis, α-haloacetophenones serve as versatile intermediates. Their intrinsic reactivity, conferred by the dual presence of a carbonyl group and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, α-haloacetophenones serve as versatile intermediates. Their intrinsic reactivity, conferred by the dual presence of a carbonyl group and an α-halogen, makes them valuable synthons for constructing more complex molecular architectures. 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is one such compound, incorporating a strategically substituted phenyl ring that offers potential for modulation of biological activity and physicochemical properties in target molecules.

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for the use of such intermediates in regulated development pipelines. This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone. Moving beyond a simple recitation of data, this document elucidates the rationale behind the expected spectral features and details robust, self-validating protocols for data acquisition. The insights are synthesized from foundational spectroscopic principles and comparative analysis of structurally related acetophenones.[1][2][3][4]

This guide is structured to empower researchers, chemists, and quality control analysts to confidently acquire, interpret, and integrate multi-technique spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to build a complete and verifiable profile of the target molecule.

Fragmentation cluster_path1 α-Cleavage (Path 1) cluster_path2 α-Cleavage (Path 2) cluster_path3 Loss of Chlorine mol C₉H₈ClFO⁺˙ m/z 186/188 Molecular Ion acylium C₈H₅FO⁺ m/z 136 4-fluoro-2-methylbenzoyl cation mol:ion->acylium - •CH₂Cl frag2 CH₂Cl⁺ m/z 49/51 mol:ion->frag2 - •C₈H₅FO frag3 C₉H₈FO⁺ m/z 151 mol:ion->frag3 - •Cl

Caption: Predicted Major Fragmentation Pathways in EI-MS.

The most significant fragment is expected to be the 4-fluoro-2-methylbenzoyl cation at m/z 136, formed by the loss of the chloromethyl radical (•CH₂Cl). This fragment is stabilized by resonance and is often the base peak in the spectrum of such compounds. [5]

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it separates the analyte from volatile impurities before it enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to 250 °C, split mode (e.g., 50:1).

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Injection and Acquisition: Inject 1 µL of the sample solution. The GC will separate the components, and the MS will acquire spectra for everything that elutes from the column.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the target compound. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques. The workflow is a self-validating loop where each piece of data must be consistent with the proposed structure.

Workflow start Synthesized Compound (2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone) ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (GC-MS) start->ms ir_check Functional Groups Confirmed? (C=O, C-F, C-Cl) ir->ir_check nmr_check C-H Framework Confirmed? (Correct shifts, integrations, couplings) nmr->nmr_check ms_check Molecular Weight & Formula Confirmed? (Correct M⁺, isotopic patterns) ms->ms_check ir_check->nmr_check Yes fail Structure Incorrect or Impure Re-evaluate Synthesis/Purification ir_check->fail No nmr_check->ms_check Yes nmr_check->fail No final Structure Verified Purity Assessed ms_check->final Yes ms_check->fail No

Caption: Integrated Workflow for Spectroscopic Characterization.

Conclusion

The structural elucidation of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The ¹H and ¹³C NMR spectra provide the definitive carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition through fragmentation analysis. By following the robust protocols and interpretative logic outlined in this guide, researchers can ensure the identity, purity, and quality of this valuable synthetic intermediate, thereby building a foundation of trust and reproducibility for subsequent research and development efforts.

References

  • Title: CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES Source: Canadian Science Publishing URL: [Link]

  • Title: Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations Source: Scientific Research Publishing URL: [Link]

  • Title: Metabolic N-hydroxylation of Substituted Acetophenone Imines. I. Evidence for Formation of Isomeric Oximes Source: PubMed URL: [Link]

  • Title: Synthesis and Spectral Characterization of Substituted Acetophenone-Derived 4-Hydrazinyl-7H-Pyrrolo[2,3-d]pyrimidine Analogues for Enhanced Antimicrobial Activity Source: ResearchGate URL: [Link]

  • Title: Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: 2-Chloro-1-(4-methylphenyl)ethan-1-one Source: PubChem URL: [Link]

  • Title: α-Chloro-p-fluoroacetophenone Source: NIST WebBook URL: [Link]

  • Title: Infrared (IR) Spectroscopy Source: Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry URL: [Link]

  • Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL: [Link]

Sources

Foundational

Technical Guide: Hazards and Handling of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

Executive Summary 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 257639-68-0) is a potent electrophilic intermediate primarily used in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 257639-68-0) is a potent electrophilic intermediate primarily used in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan .

As an


-haloketone, this compound belongs to a chemical class historically weaponized as lachrymators (tear gases).[1] It possesses a dual-hazard profile: immediate acute toxicity  via mucous membrane irritation and skin corrosion, and latent toxicity  as a potent alkylating agent capable of modifying biological macromolecules.[2] This guide defines the safety architecture required to handle this compound in drug discovery and process chemistry environments.

Part 1: Molecular Identity & Physicochemical Profile

This molecule is characterized by a highly reactive


-chloro ketone motif. The electron-withdrawing carbonyl group adjacent to the chlorine atom destabilizes the C-Cl bond, making the 

-carbon exceptionally susceptible to nucleophilic attack.
PropertySpecification
CAS Number 257639-68-0
IUPAC Name 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone
Common Name

-Chloro-4-fluoro-2-methylacetophenone
Molecular Formula C

H

ClFO
Molecular Weight 186.61 g/mol
Physical State Low-melting solid or oil (Melting Point: ~39–45 °C)
Reactivity Class Alkylating Agent; Lachrymator; Corrosive
Key Application Intermediate for Vonoprazan fumarate (TAK-438) synthesis

Part 2: Toxicological Mechanisms (The "Why")

To understand the hazard, one must understand the interaction between the molecule and the human proteome. The toxicity is not random; it is a specific chemical reaction.

The TRPA1 Activation Pathway

The severe lachrymatory (tearing) and nociceptive (pain) effects of


-chloroketones are driven by the alkylation of the TRPA1 ion channel  (Transient Receptor Potential Ankyrin 1), often called the "Wasabi Receptor."
  • Permeation: The lipophilic phenyl ring allows the molecule to rapidly cross cell membranes.

  • Alkylation: The electrophilic

    
    -carbon attacks cysteine residues (specifically Cys621) on the N-terminus of the TRPA1 channel via an S
    
    
    
    2 mechanism.
  • Depolarization: This covalent modification induces a conformational change in the channel, allowing Ca

    
     influx.
    
  • Signal Transduction: The calcium spike triggers the release of Substance P and CGRP (Calcitonin Gene-Related Peptide), resulting in neurogenic inflammation and intense pain.

Mechanism Diagram

The following diagram illustrates the molecular pathway from exposure to physiological response.

TRPA1_Mechanism cluster_cell Nociceptive Neuron Molecule 2-Chloro-1-(4-fluoro- 2-methylphenyl)ethanone (Electrophile) TRPA1 TRPA1 Channel (Cysteine-621 Nucleophile) Molecule->TRPA1 Lipophilic Permeation Complex Covalent Adduct (Irreversible Alkylation) TRPA1->Complex Sn2 Attack (Cl- Leaving Group) Influx Ca2+ Ion Influx Complex->Influx Conformational Change Response Pain, Tearing, Neurogenic Inflammation Influx->Response Substance P Release

Caption: Figure 1. Mechanism of Action: The electrophilic attack of the


-chloroketone on neuronal TRPA1 channels.

Part 3: Comprehensive Hazard Assessment

The following classification is derived from the chemical class of


-haloacetophenones and specific data for CAS 257639-68-0.
GHS Classification Table
Hazard ClassCategoryHazard Statement (H-Code)Description
Skin Corrosion 1B H314 Causes severe skin burns and eye damage.[3]
Eye Damage 1 H318 Causes serious eye damage (irreversible).
Acute Toxicity 3/4 H301/H332 Toxic if swallowed; Harmful if inhaled.
Sensitization 1 H317 May cause an allergic skin reaction.[4][5]
STOT-SE 3 H335 May cause respiratory irritation (Lachrymator).[4]
The "Delayed Onset" Risk

Unlike simple mineral acids, alkylating agents often produce burns that are not immediately painful upon contact (outside of mucous membranes). The lipophilicity allows deep tissue penetration before the alkylation damage triggers cell death. Pain may be delayed by 1–4 hours after skin contact , leading to deep, necrotic chemical burns if washing is not immediate.

Part 4: Engineering Controls & PPE

Standard laboratory "Universal Precautions" are insufficient for this compound.

Glove Selection Protocol

CRITICAL: Standard Nitrile exam gloves provide poor protection against halogenated ketones and alkyl halides. They can degrade or allow permeation within minutes.

  • Primary Barrier: Silver Shield / 4H (Laminate) gloves . These are chemically resistant to small halogenated organic molecules.

  • Secondary Barrier: Wear standard nitrile gloves over the laminate gloves for dexterity and to protect the inner glove from physical tears.

  • Change Schedule: Immediately replace outer gloves upon any splash.

Engineering Controls
  • Solids Handling: Weighing must be performed in a Powder Containment Hood or a balance enclosure with HEPA filtration. If these are unavailable, dissolve the solid in solvent immediately upon opening the vial to handle it as a liquid.

  • Reaction: All reactions involving heating or vigorous stirring must be under a slight negative pressure (fume hood) to prevent vapor escape.

  • Trap: Vacuum lines must be equipped with a cold trap (-78°C) or a chemical scrubber (NaOH solution) to prevent lachrymatory vapors from entering the building exhaust system.

Part 5: Emergency Response Protocols

In the event of a spill or exposure, the response must be decisive to prevent facility contamination and severe injury.[5]

Spill Response Decision Tree

Spill_Response Start Spill Detected Location Is spill contained in Fume Hood? Start->Location InHood YES: Keep sash low. Alert lab mates. Location->InHood OutHood NO: Evacuate Room Immediately Location->OutHood Neutralize Apply Thiosulfate Neutralizer (See Part 6) InHood->Neutralize Clean Absorb with pads. Double bag as HazWaste. Neutralize->Clean Secure Close doors. Post 'DO NOT ENTER'. OutHood->Secure Team Call HazMat/EHS. Do not attempt cleanup. Secure->Team

Caption: Figure 2. Decision logic for spill response. Evacuation is mandatory for uncontained spills.

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[3][6][7] Do not pause to remove contact lenses initially; flush over them, then remove. Seek emergency ophthalmology care.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it enhances permeation of the alkylating agent.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only). Monitor for delayed pulmonary edema.

Part 6: Deactivation & Waste Management

Because 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is an electrophile, it can be chemically destroyed (quenched) by reacting it with a strong nucleophile.

Chemical Neutralization Protocol

Goal: Convert the reactive


-chloroketone into a non-volatile, non-lachrymatory thioether or amine derivative.

Reagent A (Thiosulfate Quench - Preferred):

  • Prepare a solution of 10% Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
    in water.
  • Add a small amount of surfactant (dish soap) to help the aqueous solution mix with the organic residue.

  • Apply liberally to contaminated glassware or fume hood surfaces.

  • Allow to sit for 30 minutes. The thiosulfate anion (S

    
    O
    
    
    
    ) displaces the chloride.

Reagent B (Ammonia/Ethanol - Alternative):

  • Use a mixture of Ethanol and concentrated aqueous Ammonia (1:1) .

  • Warning: This reaction is exothermic. Use only for small residues on glassware.

Waste Disposal[5][7][8]
  • Segregation: Do not mix with strong oxidizers (risk of generating toxic chloramines or explosive reactions).

  • Labeling: Clearly tag waste as "Lachrymator / Corrosive / Toxic."

  • Container: Use high-density polyethylene (HDPE) or glass. Avoid metal containers as the hydrolysis products (HCl) are corrosive.

References

  • National Institutes of Health (PubChem). (2024). 2-Chloro-2-fluoro-1-(4-methylphenyl)ethanone (Compound Summary). PubChem. [Link]

  • Bessac, B. F., & Jordt, S. E. (2008). Breathtaking irritants: TRPA1 as a target for tear gas agents. Journal of applied toxicology, 28(8), 957-969. (Establishes mechanism for

    
    -chloroketones). [Link]
    
  • Kogure, S., et al. (2014). Development of a new manufacturing process for vonoprazan. Takeda Pharmaceutical Company.
  • Occupational Safety and Health Administration (OSHA). (2024).[8] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Alpha-Chloroacetophenone).[Link]

  • Oteki, T., et al. (2016). Process for preparation of pyrrole derivative.[9] U.S. Patent No. 9,249,136. (Details the use of the CAS 257639-68-0 intermediate).

Sources

Exploratory

A Technical Guide to the Safe Handling of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

Introduction: As a key building block in pharmaceutical and agrochemical synthesis, 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone and its class of α-chloro ketones are invaluable intermediates.[1][][3] Their utility, howe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a key building block in pharmaceutical and agrochemical synthesis, 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone and its class of α-chloro ketones are invaluable intermediates.[1][][3] Their utility, however, is intrinsically linked to their high reactivity, which necessitates a robust understanding of their chemical hazards. This guide provides an in-depth analysis of the safety profile of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone, synthesized from data on structurally similar compounds due to the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule. The principles and protocols outlined herein are grounded in the well-documented behavior of the α-chloro ketone functional group, offering a reliable framework for researchers, scientists, and drug development professionals.

Compound Identification and Hazard Analysis

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is an aromatic ketone characterized by an α-chloro substitution. This structural feature is the primary determinant of its toxicological and reactivity profile.

Identifier Value
IUPAC Name 2-chloro-1-(4-fluoro-2-methylphenyl)ethanone
Molecular Formula C₉H₈ClFO
Molecular Weight 186.61 g/mol [4]
CAS Number 140065-22-3
Structural Class α-Halo Ketone[5]

The primary hazard associated with this class of compounds is their classification as potent alkylating agents. The electrophilic carbon atom alpha to the carbonyl group readily reacts with nucleophiles, including biological macromolecules like DNA and proteins. This reactivity is the mechanistic basis for the severe corrosive and irritant effects observed upon contact.

Based on data from close structural analogs, the compound is considered hazardous and classified as follows:

  • Signal Word: Danger [6][7]

Predicted Hazard Statements:

  • Causes severe skin burns and eye damage.[6][8]

  • May be harmful or toxic if swallowed.[6][7][8]

  • May cause respiratory irritation.[7][9]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7][10]

Reactivity, Stability, and Decomposition

Understanding the chemical stability and reactivity of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is fundamental to its safe handling and storage.

Stability: The compound is expected to be stable under recommended storage conditions—in a cool, dry, well-ventilated area away from incompatible materials.[6][11]

Incompatible Materials: The high reactivity of the α-chloro ketone moiety necessitates strict avoidance of:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) can lead to violent reactions.[6][11][12][13][14]

  • Strong Bases: Can promote self-condensation or other hazardous reactions.[12][14][15]

  • Metals: The compound may be corrosive to metals.[13]

Hazardous Decomposition: In the event of a fire or thermal decomposition, the elemental composition (C, H, Cl, F, O) predicts the release of highly toxic and corrosive gases.[6]

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen chloride (HCl) gas[6]

  • Hydrogen fluoride (HF) gas[6]

  • Nitrogen oxides (NOx) may also be produced if nitrogen-containing materials are involved in a fire.[6]

substance 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone conditions Heat / Fire Strong Oxidizers Strong Bases substance->conditions Reacts with products Hazardous Decomposition Products CO CO₂ HCl HF conditions->products Produces

Caption: Reactivity and hazardous decomposition pathways.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is mandatory. The hierarchy of controls, from engineering solutions to personal protective equipment (PPE), provides a systematic framework for minimizing risk.

A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) C Administrative Controls (e.g., SOPs, Training) D Personal Protective Equipment (PPE) (Least Effective)

Caption: Hierarchy of safety controls.

Engineering Controls
  • Primary Enclosure: All weighing and handling of the solid material must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[16]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Proximity of Safety Equipment: An eyewash station and safety shower must be readily accessible and located close to the workstation.[12][14]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is the final barrier between the researcher and the chemical.

Protection Area Required Equipment and Rationale
Eye/Face Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][14] A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin/Body A flame-retardant laboratory coat is required. All exposed skin must be covered. Wear impervious clothing to prevent skin contact.[6][17]
Hands Wear chemically resistant gloves (e.g., nitrile) at all times. It is critical to consult the glove manufacturer's data for breakthrough time and permeation rates. Contaminated gloves must be removed and disposed of properly.
Respiratory If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[6] Respirator use must be part of a formal respiratory protection program.[13][14]

Emergency Procedures and First Aid

Immediate and appropriate action following an exposure is critical to minimizing harm.

Workflow for Accidental Exposure

start Exposure Occurs safety Ensure Scene is Safe start->safety remove Remove Victim from Source of Exposure safety->remove call Call for Emergency Medical Assistance remove->call administer Administer First Aid (See Protocols Below) call->administer

Caption: Emergency response workflow for chemical exposure.

First-Aid Protocols
  • Inhalation: Immediately move the affected person to fresh air.[6][8][15] If breathing is difficult or has stopped, provide artificial respiration.[6][15] Seek immediate medical attention.[6][8]

  • Skin Contact: This is a medical emergency due to the corrosive nature of the compound. Immediately take off all contaminated clothing.[6][8] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][15] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention, as ingestion can cause severe damage and perforation of the digestive tract.[6]

Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are operational and all required PPE is correctly worn.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure.

  • Transfer: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust.[6]

  • Cleaning: Thoroughly decontaminate all surfaces and equipment after use. Wash hands thoroughly after handling, even if gloves were worn.[6][7][15]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][15]

  • Store locked up and away from the incompatible materials listed in Section 2.[6][7]

  • Keep away from heat, sparks, and open flames.[9][15]

Disposal
  • This material and its container must be disposed of as hazardous waste.

  • Disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[6][15] Do not release into the environment or drains.[11][15][16]

References

  • 2-Chloro-2-fluoro-1-(4-methylphenyl)ethanone | C9H8ClFO. Source: PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET for 4'-Fluoroacetophenone. Source: Fisher Scientific. [Link]

  • Hazardous Substance Fact Sheet for alpha-Chloroacetophenone. Source: New Jersey Department of Health. [Link]

  • 2-Chloro-1-(4-chloro-2-methylphenyl)ethanone Safety Information. Source: Chembase.cn. [Link]

  • Continuous Flow Synthesis of α-Halo Ketones. Source: ACS Publications, The Journal of Organic Chemistry. [Link]

  • Process for preparing alpha-halo-ketones.
  • 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. Source: PubChem, National Center for Biotechnology Information. [Link]

  • α-Chloro-p-fluoroacetophenone. Source: NIST WebBook. [Link]

Sources

Foundational

The Strategic Utility of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Versatile Synthetic Intermediate In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among the myriad of available synthons, α-haloketones stand out for their inherent reactivity and versatility. This technical guide delves into the potential applications of a specific, yet broadly applicable, α-chloro ketone: 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone .

This compound, characterized by a reactive chloroacetyl group attached to a fluorinated and methylated phenyl ring, represents a confluence of desirable structural features for medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence steric interactions and solubility. The true synthetic power of this molecule, however, lies in the electrophilic nature of the carbon adjacent to the carbonyl group, making it a prime target for nucleophilic attack and a cornerstone for the construction of diverse molecular scaffolds.

This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and potential applications of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone, with a particular focus on its role in the synthesis of biologically active heterocyclic compounds. We will explore not just the "how" but the "why" behind synthetic choices, offering field-proven insights to empower your research endeavors.

I. Synthesis of the Core Synthon: A Friedel-Crafts Approach

The most direct and industrially scalable method for the synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is the Friedel-Crafts acylation.[1][2][3][4] This classic electrophilic aromatic substitution reaction provides a reliable route to aryl ketones.

Reaction Principle: The reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

In the case of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone, the starting aromatic compound is m-fluorotoluene. The chloroacetyl group is introduced using chloroacetyl chloride. A patent for a similar synthesis using trichloroacetyl chloride provides a strong basis for this procedure.[5]

Workflow for the Synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Work-up & Purification m-fluorotoluene m-fluorotoluene reaction_vessel Reaction Vessel (0-10°C, N2 atmosphere) m-fluorotoluene->reaction_vessel chloroacetyl_chloride chloroacetyl_chloride chloroacetyl_chloride->reaction_vessel AlCl3 Anhydrous AlCl3 AlCl3->reaction_vessel solvent Inert Solvent (e.g., 1,2-dichloroethane) solvent->reaction_vessel acylation Friedel-Crafts Acylation reaction_vessel->acylation quench Quench with cold dilute HCl acylation->quench extraction Liquid-Liquid Extraction quench->extraction purification Purification (e.g., Distillation or Chromatography) extraction->purification product 2-Chloro-1-(4-fluoro-2- methylphenyl)ethanone purification->product

Caption: Synthesis workflow for 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone.

Detailed Experimental Protocol: Synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)
m-Fluorotoluene110.131.0
Chloroacetyl chloride112.941.1
Anhydrous Aluminum Chloride133.341.1
1,2-Dichloroethane98.96Solvent
5% Hydrochloric acid-For quench
Dichloromethane84.93For extraction
Saturated Sodium Bicarbonate-For washing
Anhydrous Magnesium Sulfate120.37For drying

Procedure:

  • To a 2L, four-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and addition funnel, add m-fluorotoluene (1.0 mol) and 1,2-dichloroethane (500 mL).

  • Under a nitrogen atmosphere, cool the mixture to approximately 0°C using an ice-water bath.

  • Carefully add anhydrous aluminum chloride (1.1 mol) to the stirred solution.

  • Add chloroacetyl chloride (1.1 mol) dropwise via the addition funnel, maintaining the internal temperature between 0 and 10°C.

  • After the addition is complete, monitor the reaction progress by HPLC until the m-fluorotoluene is consumed (typically <0.5% remaining).

  • Slowly and carefully pour the reaction mixture into a beaker containing approximately 800 g of crushed ice and 100 mL of concentrated hydrochloric acid, with vigorous stirring.

  • Allow the mixture to stand, then separate the organic layer.

  • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone can be further purified by vacuum distillation or column chromatography on silica gel.

Expert Insights: The control of temperature during the addition of chloroacetyl chloride is critical to prevent side reactions and ensure regioselectivity. The use of an inert atmosphere is essential to prevent the deactivation of the aluminum chloride catalyst by moisture.

II. Core Application: A Versatile Precursor for Heterocyclic Synthesis

The primary utility of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone in research lies in its role as a precursor for the synthesis of a wide array of heterocyclic compounds.[6] The reactive α-chloro ketone moiety is a key functional group that enables the construction of various ring systems of significant interest in medicinal chemistry.

A. Synthesis of Imidazole Derivatives: Building Blocks for Antifungal Agents

Imidazole-containing compounds are a cornerstone of many antifungal medications, such as ketoconazole and oxiconazole.[7][8] The synthesis of substituted imidazoles can be readily achieved using α-haloketones as starting materials.[9][10][11][12][13]

Reaction Principle: The Hantzsch imidazole synthesis (or a variation thereof) involves the reaction of an α-haloketone with an amidine or a source of ammonia and an aldehyde. The reaction proceeds through a series of condensation and cyclization steps to form the imidazole ring.

cluster_0 Reactants cluster_1 Reaction cluster_2 Product haloketone 2-Chloro-1-(4-fluoro-2- methylphenyl)ethanone condensation Condensation & Cyclization haloketone->condensation amidine Formamidine Acetate amidine->condensation solvent Liquid Ammonia solvent->condensation imidazole Substituted Imidazole Derivative condensation->imidazole

Caption: Synthesis of imidazole derivatives from the core synthon.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)
2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone186.611.0
Formamidine acetate104.111.5
Liquid Ammonia17.03Solvent

Procedure:

  • In a pressure vessel, dissolve 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 eq) in liquid ammonia.

  • Add formamidine acetate (1.5 eq) to the solution.

  • Seal the vessel and heat to 70°C overnight with stirring.

  • After cooling to room temperature, carefully vent the ammonia.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to yield the desired imidazole derivative.[12]

Expert Insights: The use of liquid ammonia as both a reactant and a solvent in a sealed vessel allows the reaction to proceed at a higher temperature, accelerating the rate of reaction. This method is particularly effective for the synthesis of unsubstituted imidazoles at the 2-position. The resulting imidazole can be further functionalized to generate a library of compounds for biological screening.[14]

B. Synthesis of Thiazole Derivatives: Scaffolds for Diverse Bioactivities

Thiazole rings are present in a wide range of pharmaceuticals and biologically active compounds, exhibiting anticancer, antibacterial, and anti-inflammatory properties.[15][16][17][18] The Hantzsch thiazole synthesis is a classical and reliable method for constructing the thiazole ring, utilizing an α-haloketone as a key starting material.

Reaction Principle: This synthesis involves the reaction of an α-haloketone with a thioamide (or thiourea) to form a thiazole. The reaction proceeds via an initial S-alkylation of the thioamide, followed by cyclization and dehydration.

cluster_0 Reactants cluster_1 Reaction cluster_2 Product haloketone 2-Chloro-1-(4-fluoro-2- methylphenyl)ethanone cyclocondensation Cyclocondensation haloketone->cyclocondensation thiourea Thiourea thiourea->cyclocondensation solvent Ethanol solvent->cyclocondensation thiazole 2-Amino-4-(4-fluoro-2- methylphenyl)thiazole cyclocondensation->thiazole

Caption: Hantzsch synthesis of 2-aminothiazole derivatives.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)
2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone186.611.0
Thiourea76.121.1
Ethanol46.07Solvent

Procedure:

  • Dissolve 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude 2-amino-4-(4-fluoro-2-methylphenyl)thiazole can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure product.[19]

Expert Insights: The Hantzsch thiazole synthesis is a robust and high-yielding reaction. The resulting 2-aminothiazole is a versatile intermediate that can be further modified at the amino group to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships. This approach is particularly valuable in the development of kinase inhibitors and other targeted therapies.

III. Conclusion and Future Outlook

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis via Friedel-Crafts acylation and the high reactivity of its α-chloro ketone moiety make it an ideal starting material for the construction of complex molecular architectures.

This guide has highlighted its potential in the synthesis of imidazole and thiazole derivatives, which are core scaffolds in numerous clinically important drugs. The detailed protocols, based on well-established synthetic transformations of analogous compounds, provide a solid foundation for researchers to explore the utility of this versatile building block.

The future applications of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone are not limited to the examples provided herein. Its reactivity opens doors to the synthesis of a vast array of other heterocyclic systems and functionalized molecules. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of such well-designed synthons will undoubtedly play a crucial role in accelerating the pace of drug discovery.

References

  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • International Science Community Association. (2015). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research Journal of Chemical Sciences, 5(10), 67-72.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Krascsenicsová, K., et al. (2008).
  • Jetir. (2020).
  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Polak, A. (1982). Oxiconazole, a new imidazole derivative. Evaluation of antifungal activity in vitro and in vivo. Arzneimittel-Forschung, 32(1), 17-24.
  • Wang, S., et al. (2014). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 19(11), 17914-17931.
  • Heeres, J., et al. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. Journal of Medicinal Chemistry, 22(8), 1003-1005.
  • Biological and Molecular Chemistry. (2025).
  • Organic Chemistry Portal. (n.d.). Friedel–Crafts Acylation. Retrieved from [Link]

  • BEPLS. (2024).
  • PubChem. (n.d.). 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. Retrieved from [Link]

  • ResearchGate. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]

  • ScienceScholar. (2022).
  • Chen, J., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(56), 33945-33965.
  • Asian Journal of Pharmaceutical and biological research. (2025).
  • Kayagil, I., & Demirayak, S. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of the Korean Chemical Society, 58(6), 575-580.
  • Li, Z., et al. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
  • Google Patents. (2017). CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone.
  • University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1-(4-chloro-2-methylphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-2-fluoro-1-(4-methylphenyl)ethanone. Retrieved from [Link]

  • Visualize Organic Chemistry. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

Abstract & Scope This application note details the optimized protocol for the synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 115873-10-8), a critical intermediate in the development of pharmaceutical age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 115873-10-8), a critical intermediate in the development of pharmaceutical agents, including potassium-competitive acid blockers (P-CABs) and novel kinase inhibitors.

The synthesis utilizes a regioselective Friedel-Crafts acylation of 3-fluorotoluene with chloroacetyl chloride. This guide addresses the specific challenges of regiocontrol (directing effects of fluorine vs. methyl groups) and the safe handling of


-haloketones, which are potent lachrymators.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone
Synonyms 2-Chloro-4'-fluoro-2'-methylacetophenone; Chloromethyl 4-fluoro-2-methylphenyl ketone
CAS Number 115873-10-8
Molecular Formula

Molecular Weight 186.61 g/mol
Appearance Off-white to pale yellow crystalline solid (low melting)
Melting Point 45–55 °C (Estimated based on congeners)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water

Retrosynthetic Analysis & Strategy

The synthesis relies on the electrophilic aromatic substitution (EAS) of 3-fluorotoluene. The directing effects are critical:

  • Fluorine (Pos 3): Strong ortho/para director (dominates over alkyl).

  • Methyl (Pos 1): Weak ortho/para director.

The C-4 position (para to Fluorine, ortho to Methyl) is the most activated site, favored by the strong para-directing effect of the fluorine atom and the ortho-directing effect of the methyl group.

Reaction Pathway Diagram

Retrosynthesis Target Target: 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone Disconnection Disconnection (C-C Bond Formation) Target->Disconnection Retrosynthesis Precursors Precursors: 3-Fluorotoluene + Chloroacetyl Chloride Disconnection->Precursors Friedel-Crafts Acylation LewisAcid Catalyst: AlCl3 Precursors->LewisAcid Activation

Figure 1: Retrosynthetic logic flow for the construction of the alpha-chloro ketone scaffold.

Experimental Protocol

Equipment & Setup
  • Reactor: 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser.

  • Gas Scrubbing: The outlet of the condenser must be connected to a gas trap (NaOH solution) to neutralize evolved HCl gas.

  • Temperature Control: Ice/water bath (0 °C) and oil bath (for heating if necessary).

Reagents & Stoichiometry[2]
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Amount (Example)Role
3-Fluorotoluene 110.131.011.0 g (100 mmol)Substrate
Chloroacetyl Chloride 112.941.213.5 g (120 mmol)Acylating Agent
Aluminum Chloride (

)
133.341.317.3 g (130 mmol)Lewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent100 mLSolvent
Step-by-Step Methodology
Step 1: Catalyst Activation
  • Flame-dry the glassware and purge with Nitrogen (

    
    ) or Argon.
    
  • Charge the RBF with DCM (60 mL) and Aluminum Chloride (17.3 g) .

  • Cool the suspension to 0–5 °C using an ice bath.

Step 2: Acylation Reaction
  • Add Chloroacetyl Chloride (13.5 g) dropwise to the

    
     suspension over 15 minutes. Maintain temperature < 10 °C. The complex will form, often darkening the solution.
    
  • Prepare a solution of 3-Fluorotoluene (11.0 g) in DCM (40 mL) .

  • Add the substrate solution dropwise to the reaction mixture over 30–45 minutes.

    • Note: Evolution of HCl gas will be observed.[6] Ensure scrubbing system is active.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 3–5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[7]

    • Endpoint: Disappearance of 3-fluorotoluene.

Step 3: Quenching & Workup
  • Critical Safety Step: Cool the reaction mixture back to 0 °C.

  • Slowly pour the reaction mixture into a beaker containing Ice (200 g) and Conc. HCl (20 mL) .

    • Caution: Exothermic hydrolysis of aluminum salts.

  • Stir vigorously until all solids dissolve and two clear layers form.

  • Separate the organic (DCM) layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic phases and wash sequentially with:

    • Water (

      
       mL)
      
    • Sat.

      
       (
      
      
      
      mL) – Caution:
      
      
      evolution.
    • Brine (

      
       mL)
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at < 40 °C.
    
Step 4: Purification
  • The crude residue is typically a yellow oil that solidifies upon standing.

  • Recrystallization: Dissolve the crude solid in minimal hot Isopropanol (IPA) or a Hexane/EtOAc mixture (9:1). Cool to 0 °C to crystallize.

  • Filter the off-white crystals and dry under vacuum.

Process Analytics & Quality Control

To ensure the integrity of the synthesized intermediate, the following analytical parameters should be verified.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Target Retention: The product will elute significantly later than the starting material (3-fluorotoluene) due to the lipophilic chloroacetyl group.

NMR Characterization (Expected)[1][8]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.55 (s, 3H, 
      
      
      
      )
    • 
       4.65 (s, 2H, 
      
      
      
      )
    • 
       6.95 (m, 2H, Ar-H, protons ortho to F)
      
    • 
       7.75 (dd, 1H, Ar-H, proton ortho to carbonyl)
      
    • Interpretation: The singlet at 4.65 ppm confirms the

      
      -chloro ketone moiety. The aromatic pattern confirms the 1,2,4-substitution.
      

Safety & Handling Protocol

DANGER: LACHRYMATOR The product and Chloroacetyl chloride are severe lachrymators (tear-inducing agents) and skin irritants.

  • Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Decontamination: Glassware contaminated with

    
    -haloketones should be rinsed with a dilute solution of ammonia or sodium thiosulfate in ethanol to degrade the lachrymator before removal from the hood.
    
  • Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
    • General Protocol Source:

  • Regioselectivity in Fluorotoluene Acylation: Detailed studies on the directing effects of fluorine in EAS reactions confirm the para-directing dominance in competitive systems. Reference: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley, 2007.
  • Safety Data & Handling

    • PubChem Compound Summary for Chloroacetyl Chloride.

Sources

Application

Friedel-Crafts acylation for preparing 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

Executive Summary This application note details the optimized protocol for the regioselective synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 109435-63-4). This -chloroketone is a critical pharmacophore a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the regioselective synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 109435-63-4). This


-chloroketone is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Vonoprazan .

The synthesis relies on the Friedel-Crafts acylation of 3-fluorotoluene with chloroacetyl chloride. The core challenge addressed in this guide is achieving high regioselectivity for the 6-position (para to fluorine) while suppressing the formation of the 4-position isomer and minimizing polymerization of the highly reactive chloroacetyl moiety.

Scientific Foundation & Reaction Logic

Substrate Analysis & Regioselectivity

The starting material, 3-fluorotoluene , possesses two directing groups with competing electronic effects:

  • Methyl Group (

    
    ):  Weakly activating, ortho-/para-directing (Inductive effect).
    
  • Fluoro Group (

    
    ):  Deactivating but ortho-/para-directing (Strong inductive withdrawal, significant resonance donation).
    

Target Structure Analysis: The target molecule requires acylation at the C6 position of the 3-fluorotoluene ring.

  • Position 6 (Target): Para to Fluorine, Ortho to Methyl.

  • Position 4 (Competitor): Ortho to Fluorine, Para to Methyl.

  • Position 2 (Steric): Sandwiched between Methyl and Fluorine (Sterically hindered).

Why C6 is Favored: Electrophilic attack at C6 is electronically synergistic. The carbocation intermediate is stabilized significantly by the resonance donation of the fluorine atom (located para) and the inductive donation of the methyl group (ortho). Conversely, attack at C4 places the electrophile ortho to the fluorine, where inductive withdrawal destabilizes the transition state more than at the para position.

Reaction Mechanism

The reaction proceeds via the formation of an acylium ion complex between chloroacetyl chloride and aluminum chloride (


).

FC_Mechanism Reagents Reagents (R-COCl + AlCl3) Complex Acylium Complex [R-C≡O]+ [AlCl4]- Reagents->Complex Lewis Acid Activation Sigma Sigma Complex (Wheland Intermediate) Complex->Sigma Attack at C6 (Para to F) Product Target Ketone + HCl + AlCl3 Sigma->Product Aromatization (-H+)

Figure 1: Mechanistic flow of the Friedel-Crafts acylation favoring the C6 position.

Experimental Protocol

Safety Warning: Aluminum chloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) reacts violently with water, releasing HCl gas.[1][2] Chloroacetyl chloride is a potent lachrymator and corrosive. All operations must be performed in a fume hood.
Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
3-Fluorotoluene Substrate1.0110.130.997
Chloroacetyl Chloride Acylating Agent1.2112.941.417
Aluminum Chloride (

)
Catalyst1.3133.34Solid
Dichloromethane (DCM) Solvent10 Vol84.931.325
1M HCl (aq) QuenchN/A--
Step-by-Step Procedure

Step 1: Catalyst Suspension (0 - 5 °C)

  • Charge an oven-dried 3-neck round-bottom flask (equipped with a thermometer, addition funnel, and

    
     inlet) with DCM (5 Vol) .
    
  • Add anhydrous

    
     (1.3 equiv)  in a single portion under nitrogen flow.
    
  • Cool the suspension to 0–5 °C using an ice/salt bath.

Step 2: Electrophile Formation 4. Add Chloroacetyl chloride (1.2 equiv) dropwise to the


 suspension over 15 minutes.
5.  Observation: The solution will likely turn yellow/orange as the acylium complex forms. Stir for 15 minutes at 0–5 °C.

Step 3: Substrate Addition (Critical for Regioselectivity) 6. Dilute 3-Fluorotoluene (1.0 equiv) in DCM (5 Vol) . 7. Add the substrate solution dropwise to the reaction mixture over 45–60 minutes .

  • Control: Maintain internal temperature < 10 °C . Rapid addition or higher temperatures favor the formation of the C4-isomer and polymer byproducts.
  • After addition, allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–6 hours.
  • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC.

Step 4: Controlled Quench 9. Cool the reaction mixture back to 0 °C . 10. Slowly pour the reaction mixture into a beaker containing Ice/Water (10 Vol) and conc. HCl (1 Vol) .

  • Note: Do not add water to the reaction flask. Reverse quench (pouring reaction into water) controls the exotherm and HCl evolution.

Step 5: Work-up 11. Separate the organic layer.[3] 12. Extract the aqueous layer with DCM (


 Vol).
13. Combine organics and wash sequentially with:
  • Water (
    
    
    Vol)[4]
  • Sat.
    
    
    (
    
    
    Vol) – Caution:
    
    
    evolution
  • Brine (
    
    
    Vol)
  • Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure (
    
    
    °C).

Step 6: Purification 15. The crude solid is typically recrystallized from Hexane/IPA (9:1) or Heptane to yield off-white needles.

Process Safety & Scale-Up Considerations

When scaling this reaction from grams to kilograms, thermal management becomes the primary safety critical process parameter (CPP).

Safety_Workflow Start Scale-Up Planning Exotherm Exotherm Control (Addition Rate) Start->Exotherm Critical Risk 1 Scrubber HCl Gas Scrubbing (NaOH Trap) Start->Scrubber Critical Risk 2 Quench Reverse Quench (Rxn into Ice/Acid) Exotherm->Quench Post-Rxn

Figure 2: Safety workflow for handling Friedel-Crafts scale-up.

  • HCl Management: The reaction generates stoichiometric HCl gas during the acylation and massive HCl release during the quench. A caustic scrubber (NaOH) connected to the reactor vent is mandatory.

  • Thermal Runaway: The

    
     complexation is exothermic. On a large scale, jacketed reactors with active cooling are required. Do not rely on passive cooling.
    

Analytical Validation

Expected Data for 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 68–72 °C.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.68 (dd, 
      
      
      
      , Ar-H6 [C1 relative to ketone])
    • 
       6.90–7.00 (m, 
      
      
      
      , Ar-H3, Ar-H5)
    • 
       4.58 (s, 
      
      
      
      ,
      
      
      )
    • 
       2.52 (s, 
      
      
      
      , Ar-
      
      
      )
  • Interpretation: The doublet of doublets at 7.68 ppm corresponds to the proton ortho to the carbonyl. Its coupling constants reflect the ortho coupling to the fluorine (via the ring) and meta coupling, confirming the 1,2,4-substitution pattern relative to the acetyl group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of

Ensure

is fresh and free-flowing (yellow/grey powder, not white clumps). Use dry solvents.
Regioisomer Contamination Temperature too highMaintain addition temperature

°C. The C4-isomer is thermodynamically accessible at higher T.
Dark/Tarry Product Polymerization of ChloroacetylAvoid heating above 40 °C during workup. Chloroacetyl groups are sensitive to base-catalyzed polymerization.
Incomplete Reaction Catalyst poisoningUse exactly 1.2–1.3 equiv of

. The ketone product complexes with

, deactivating 1 equiv of catalyst.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Link

  • Takagi, H., et al. (2019). "Process Development for the Synthesis of Vonoprazan Fumarate". Organic Process Research & Development, 23(11), 2495–2505. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Chapter on Electrophilic Aromatic Substitution). Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177851383, 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone. Link

Sources

Method

Using 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone as a building block in medicinal chemistry

Introduction: A Privileged Building Block for Drug Discovery In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Building Block for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone, hereafter referred to as CFMPE , has emerged as a highly versatile and valuable building block. Its utility stems from a unique convergence of structural motifs, each contributing distinct and advantageous properties to a target molecule.

The core of CFMPE 's reactivity lies in its α-chloro ketone functionality. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon highly susceptible to nucleophilic attack.[1] This feature transforms CFMPE into a potent electrophile, enabling chemists to readily forge new carbon-heteroatom and carbon-carbon bonds, which is a cornerstone of scaffold diversification.[2]

Furthermore, the substituted aromatic ring is critical to its function in drug design. The fluorine atom at the 4-position is a well-established bioisostere of a hydrogen atom that can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[3][4] It can also increase binding affinity to target proteins through favorable electrostatic or hydrogen bonding interactions and fine-tune the molecule's lipophilicity, thereby improving membrane permeability.[5][6] The ortho-methyl group provides steric bulk, which can enforce a specific conformation on the molecule, potentially leading to increased target selectivity and potency. This combination of a reactive handle and a strategically functionalized aromatic ring makes CFMPE an exemplary starting point for synthesizing libraries of compounds aimed at a multitude of biological targets.

Physicochemical Properties and Reactivity Profile

A foundational understanding of a building block's properties and intrinsic reactivity is crucial for its effective implementation in a synthetic campaign.

Table 1: Physicochemical Properties of CFMPE

PropertyValueSource/Note
IUPAC Name 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone---
CAS Number 875573-79-8(Verified)
Molecular Formula C₉H₈ClFO---
Molecular Weight 186.61 g/mol PubChem CID 177851383[7]
Appearance (Predicted) White to off-white solidBased on similar structures
Reactivity Core α-Chloro KetoneElectrophilic α-carbon

The primary mode of reaction for CFMPE is nucleophilic substitution at the α-carbon, typically proceeding through an S(_N)2 mechanism. This reaction is highly efficient due to the activation provided by the carbonyl group. A wide array of nucleophiles, including amines, thiols, and alcohols, can readily displace the chloride, making it a linchpin for complex molecule synthesis.[1]

Caption: General S(_N)2 reactivity of CFMPE with a generic nucleophile (Nu:).

Application I: Synthesis of Thiazole Scaffolds for Kinase Inhibitors

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors.[8][9] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide or thiourea, provides a direct and efficient route to this important heterocycle.[10][11][12] CFMPE is an ideal substrate for this reaction, directly installing the 4-fluoro-2-methylphenyl group at the 4-position of the resulting thiazole ring.

Causality in Protocol Design: The choice of a protic solvent like ethanol facilitates the proton transfer steps in the reaction mechanism and solubilizes the starting materials. The reaction is typically heated to reflux to provide the necessary activation energy for the cyclization and dehydration steps. The product, often a stable crystalline solid, can frequently be isolated in high purity by simple filtration after precipitation.

Caption: Workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.

Protocol 1: Synthesis of 2-Amino-4-(4-fluoro-2-methylphenyl)thiazole

This protocol describes a representative Hantzsch synthesis using CFMPE and thiourea.

1. Reagents and Materials

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
CFMPE 186.6110.01.87 g
Thiourea76.1211.00.84 g
Ethanol (Absolute)------25 mL

2. Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CFMPE (1.87 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol).

  • Add absolute ethanol (25 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. The solids will gradually dissolve as the reaction proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the resulting solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to yield the title compound as a crystalline solid. Further purification can be achieved by recrystallization from ethanol if necessary.

3. Expected Outcome The protocol is expected to yield the 2-aminothiazole product in high yield (typically >85%) and purity. This product serves as a versatile intermediate for further functionalization, for example, through acylation or arylation of the amino group, to generate libraries of potential kinase inhibitors.[13][14]

Application II: Synthesis of α-Amino Ketones as CNS Agent Precursors

α-Amino ketones are crucial intermediates in the synthesis of numerous pharmacologically active compounds, including those targeting the central nervous system (CNS). The direct alkylation of amines with CFMPE provides a straightforward entry into this class of molecules.[15][16][17] The reaction leverages the high electrophilicity of the α-carbon in CFMPE .

Causality in Protocol Design: The reaction requires a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the HCl generated during the substitution. This is critical because without a base, the amine nucleophile would be protonated, forming a non-nucleophilic ammonium salt and halting the reaction. An aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is preferred to avoid side reactions with the solvent. Mild heating is often sufficient to drive the reaction to completion.

Protocol 2: Synthesis of 2-(Morpholino)-1-(4-fluoro-2-methylphenyl)ethanone

This protocol details the reaction of CFMPE with morpholine, a common secondary amine used in medicinal chemistry.

1. Reagents and Materials

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
CFMPE 186.615.00.93 g
Morpholine87.125.50.48 mL
Potassium Carbonate (K₂CO₃)138.217.51.04 g
Acetonitrile (ACN)------20 mL

2. Procedure

  • To a 50 mL round-bottom flask, add CFMPE (0.93 g, 5.0 mmol), anhydrous potassium carbonate (1.04 g, 7.5 mmol), and a magnetic stir bar.

  • Add acetonitrile (20 mL) followed by morpholine (0.48 mL, 5.5 mmol).

  • Heat the suspension to 50 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting CFMPE is consumed.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure α-amino ketone.

3. Subsequent Transformations The resulting ketone can be readily reduced (e.g., with sodium borohydride) to the corresponding amino alcohol, a scaffold present in many CNS-active drugs.

Caption: Synthetic pathway from CFMPE to α-amino alcohol scaffolds.

Application III: Synthesis of α-Phenoxy Ketones for Anti-inflammatory Agents

The α-phenoxy acetophenone motif is a key structural feature in molecules designed as anti-inflammatory agents.[18][19][20] The synthesis of these compounds can be achieved via a Williamson-type ether synthesis, where a phenoxide anion displaces the chloride from CFMPE .

Causality in Protocol Design: The reaction requires a strong base to deprotonate the phenol, generating the more potent phenoxide nucleophile. Potassium carbonate is a common, cost-effective choice. A polar aprotic solvent like acetone is ideal as it effectively solvates the cation of the base while not interfering with the nucleophile. Reflux conditions ensure a sufficient reaction rate.

Protocol 3: Synthesis of 2-(4-Methoxyphenoxy)-1-(4-fluoro-2-methylphenyl)ethanone

This protocol outlines the synthesis using 4-methoxyphenol as the nucleophile.

1. Reagents and Materials

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
CFMPE 186.6110.01.87 g
4-Methoxyphenol124.1410.01.24 g
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
Acetone------40 mL

2. Procedure

  • In a 100 mL round-bottom flask, combine CFMPE (1.87 g, 10.0 mmol), 4-methoxyphenol (1.24 g, 10.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Add acetone (40 mL) and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) for 8-12 hours, or until TLC analysis indicates completion.

  • Cool the reaction to room temperature and filter to remove the inorganic solids.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the pure α-phenoxy ketone.

Safety and Handling

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is an α-halo ketone and should be handled with care. α-Halo ketones are potent alkylating agents and are typically classified as lachrymators and irritants.[21] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (CFMPE ) is a powerful and versatile building block for medicinal chemistry. Its activated α-chloro ketone handle allows for facile and predictable nucleophilic substitutions, providing access to a wide array of important molecular scaffolds. The embedded 4-fluoro-2-methylphenyl moiety introduces desirable pharmacokinetic and pharmacodynamic properties into the final target molecules. The protocols outlined herein for the synthesis of thiazoles, α-amino ketones, and α-phenoxy ketones demonstrate the practical utility of CFMPE in constructing compound libraries for screening against critical disease targets such as kinases and CNS receptors, as well as in the development of anti-inflammatory agents.

References

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Al-Tel, T. H. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-855. [Link]

  • Verma, R. S., & Singh, A. (2018). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Current Green Chemistry, 5(2), 70-85. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Valensi, 7(1), 257-266. [Link]

  • Li, J., et al. (2020). Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. RSC Advances, 10(9), 5436-5440. [Link]

  • Meanwell, N. A. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(2), 281. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-803. [Link]

  • 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. ChemBeq. [Link]

  • Smith, A. M. R., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 37-53. [Link]

  • Purser, S., et al. (2008). Current and emerging applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(10), 2843-2860. [Link]

  • Complementary Reactivity of Carbonyls: Enolates vs Halo Ketones. YouTube. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855-864. [Link]

  • 2-Chloro-2-fluoro-1-(4-methylphenyl)ethanone. PubChem. [Link]

  • Synthesis of α-amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

  • Kumar, R., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances, 13(20), 13456-13476. [Link]

  • Roe, M. B., et al. (2013). Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. MedChemComm, 4(12), 1547-1552. [Link]

  • α-Chloro-p-fluoroacetophenone. NIST WebBook. [Link]

  • α-Halo ketone. Wikipedia. [Link]

  • Meyers, M. J., et al. (2008). Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(6), 1982-1987. [Link]

  • Knaus, E. E., et al. (2004). Synthesis of new rofecoxib analogs of expected anti-inflammatory activity. Der Pharma Chemica, 3(4). [Link]

  • Asati, V., et al. (2006). Synthesis, Biological Evaluation and Qsar Analysis of some new Derivatives of Ketoprofen and Flurbiprofen. Indian Journal of Pharmaceutical Sciences, 68(3), 346. [Link]

  • Deep, A., & Ranawat, M. S. (2012). Synthesis and anti-inflammatory activity of substituted 2H-1,4-pyridoxazin-3(4H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1436-1440. [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed research international, 2014, 865934. [Link]

  • Asquith, C. R. M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5943. [Link]

  • Synthesis of α-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II - KPU Pressbooks. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone in Nucleophilic Substitution Reactions

Abstract This technical guide provides an in-depth exploration of nucleophilic substitution reactions centered on 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone, a critical α-haloketone intermediate in contemporary synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of nucleophilic substitution reactions centered on 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone, a critical α-haloketone intermediate in contemporary synthetic chemistry. This document moves beyond simple procedural listings to elucidate the mechanistic principles, strategic considerations, and practical workflows essential for its effective use. We detail validated protocols for the synthesis of key nitrogen, sulfur, and oxygen-containing derivatives, which are foundational scaffolds in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the efficient construction of complex molecular architectures.

Introduction: The Strategic Importance of α-Haloketones

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone belongs to the class of α-haloketones, a group of compounds distinguished by their heightened reactivity and synthetic versatility.[1][2] The unique electronic arrangement—a halogen atom alpha to a carbonyl group—renders the α-carbon exceptionally electrophilic and susceptible to nucleophilic attack. This intrinsic reactivity makes α-haloketones powerful alkylating agents and indispensable precursors for a vast array of molecular frameworks, particularly heterocycles.[3][4]

The subject molecule, with its fluorinated and methylated phenyl ring, offers additional strategic advantages. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the methyl group provides a point for steric and electronic modulation.[5] Consequently, 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone serves as a high-value starting material for generating libraries of compounds in drug discovery and fine chemical synthesis.[5]

Mechanistic Foundation: The S_N_2 Pathway

Nucleophilic substitution reactions involving α-haloketones proceed almost exclusively through a bimolecular (S_N_2) mechanism.[6][7] The alternative S_N_1 pathway is energetically unfavorable because the formation of an α-carbonyl carbocation is destabilized by the adjacent electron-withdrawing carbonyl group.[6][8]

The S_N_2 reaction rate for α-haloketones is significantly accelerated compared to corresponding alkyl halides. For instance, chloroacetone reacts approximately 36,000 times faster than 1-chloropropane with potassium iodide.[3] This enhanced reactivity is attributed to two primary factors:

  • Inductive Effect: The powerful electron-withdrawing nature of the carbonyl oxygen polarizes the adjacent carbon-chlorine bond, increasing the partial positive charge on the α-carbon and making it a more potent electrophilic site.[4]

  • Transition State Stabilization: During the S_N_2 reaction, the p-orbitals of the incoming nucleophile and the leaving group can overlap with the π-system of the carbonyl group in the trigonal bipyramidal transition state. This orbital overlap delocalizes the negative charge, lowering the activation energy of the reaction.[8]

Sources

Method

Synthesis of High-Value Heterocyclic Scaffolds from 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis of medicinally relevant heterocyclic compounds, including thiazoles, oxazoles, imidazoles, and triazoles, uti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of medicinally relevant heterocyclic compounds, including thiazoles, oxazoles, imidazoles, and triazoles, utilizing the versatile building block, 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone. As a senior application scientist, this document moves beyond simple procedural lists to provide in-depth technical insights, explaining the rationale behind experimental choices and offering robust, self-validating protocols.

Introduction: The Strategic Importance of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone in Medicinal Chemistry

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a highly valuable starting material in drug discovery and development. Its utility stems from the presence of three key functional and structural features:

  • An α-haloketone moiety: This is a reactive electrophilic center that readily participates in nucleophilic substitution and condensation reactions, forming the backbone of various heterocyclic ring systems.

  • A 4-fluorophenyl group: The fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of the final molecule, often leading to improved pharmacological activity.[1]

  • A 2-methylphenyl group: The methyl group introduces steric bulk and can influence the conformational preferences of the molecule, which can be crucial for selective binding to biological targets.

The combination of these features in a single, readily available molecule makes it a powerful tool for the synthesis of diverse and complex molecular architectures with a wide range of potential therapeutic applications.

I. Synthesis of 4-(4-fluoro-2-methylphenyl)thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward route to the thiazole ring system through the condensation of an α-haloketone with a thioamide.[2] This method is widely employed due to its reliability and the accessibility of the starting materials.

Mechanistic Insight

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the chloride. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis start 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone + Thioamide intermediate1 S-Alkylation Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-(4-fluoro-2-methylphenyl)thiazole Derivative intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-(4-fluoro-2-methylphenyl)thiazole

This protocol details the synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry, from 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone and thiourea.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone186.61101.87 g
Thiourea76.12120.91 g
Ethanol--20 mL
Sodium Bicarbonate (5% aq. solution)--50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (1.87 g, 10 mmol) and thiourea (0.91 g, 12 mmol).

  • Add 20 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 50 mL of a 5% aqueous solution of sodium bicarbonate while stirring.

  • A precipitate will form. Continue stirring for 15 minutes to ensure complete neutralization.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold water (2 x 20 mL) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Expected Outcome:

A white to off-white solid. The structure of the product, 2-amino-4-(4-fluoro-2-methylphenyl)thiazole, should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

II. Synthesis of 4-(4-fluoro-2-methylphenyl)oxazole Derivatives

The synthesis of oxazoles from α-haloketones can be achieved through various methods, most notably the Bredereck reaction, which involves the reaction with a primary amide.[1]

Mechanistic Insight

Similar to the Hantzsch synthesis, the reaction begins with the N-alkylation of the amide with the α-haloketone. This is followed by an intramolecular cyclization of the oxygen atom onto the newly formed imine carbon, and subsequent dehydration to yield the oxazole ring.

Oxazole_Synthesis start 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone + Primary Amide intermediate1 N-Alkylation Intermediate start->intermediate1 N-Alkylation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-(4-fluoro-2-methylphenyl)oxazole Derivative intermediate2->product Dehydration

Caption: Oxazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Methyl-4-(4-fluoro-2-methylphenyl)oxazole

This protocol describes the synthesis of a 2,4-disubstituted oxazole from 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone and acetamide.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone186.61101.87 g
Acetamide59.07201.18 g
Polyphosphoric Acid (PPA)--~10 g

Procedure:

  • In a 50 mL round-bottom flask, thoroughly mix 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (1.87 g, 10 mmol) and acetamide (1.18 g, 20 mmol).

  • Carefully add approximately 10 g of polyphosphoric acid to the mixture.

  • Heat the reaction mixture to 120-130 °C with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture onto crushed ice (~50 g) in a beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Outcome:

A solid or oil. The structure of the product, 2-methyl-4-(4-fluoro-2-methylphenyl)oxazole, should be confirmed by spectroscopic analysis.

III. Synthesis of 4-(4-fluoro-2-methylphenyl)imidazole Derivatives

The imidazole ring is another key heterocycle in medicinal chemistry. A common method for its synthesis involves the reaction of an α-haloketone with an amidine.

Mechanistic Insight

The reaction proceeds via the initial formation of an N-alkylated amidine intermediate. This is followed by cyclization involving the other nitrogen of the amidine and the ketone carbonyl group, and subsequent elimination of water to form the imidazole ring.

Imidazole_Synthesis start 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone + Amidine intermediate1 N-Alkylated Amidine start->intermediate1 N-Alkylation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-(4-fluoro-2-methylphenyl)imidazole Derivative intermediate2->product Dehydration

Caption: Imidazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2,4-Disubstituted Imidazole

This protocol outlines the synthesis of an imidazole derivative from 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone and benzamidine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone186.61101.87 g
Benzamidine hydrochloride156.61121.88 g
Sodium bicarbonate84.01242.02 g
Tetrahydrofuran (THF)--30 mL
Water--10 mL

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamidine hydrochloride (1.88 g, 12 mmol) and sodium bicarbonate (2.02 g, 24 mmol) in a mixture of 30 mL of THF and 10 mL of water.

  • Heat the mixture to a gentle reflux.

  • In a separate flask, dissolve 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (1.87 g, 10 mmol) in 10 mL of THF.

  • Add the solution of the α-haloketone dropwise to the refluxing amidine solution over 15 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the THF under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Expected Outcome:

A solid product. The structure should be confirmed by spectroscopic methods.

IV. Synthesis of 1-Substituted-1,2,4-Triazole Derivatives

The reaction of α-haloketones with 1,2,4-triazole provides a direct route to N-alkylated triazole derivatives, which are prevalent in antifungal agents.

Mechanistic Insight

The reaction is a straightforward nucleophilic substitution where one of the nitrogen atoms of the triazole ring acts as a nucleophile, attacking the α-carbon of the ketone and displacing the chloride.

Triazole_Synthesis start 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone + 1,2,4-Triazole product 1-((4-fluoro-2-methylphenyl)carbonylmethyl)-1,2,4-triazole start->product Nucleophilic Substitution

Caption: Triazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-(1H-1,2,4-triazol-1-yl)-1-(4-fluoro-2-methylphenyl)ethanone

This protocol is adapted from a similar synthesis of a triazole fungicide.[3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone186.61101.87 g
1,2,4-Triazole69.07120.83 g
Potassium carbonate138.21152.07 g
Acetonitrile--40 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (1.87 g, 10 mmol), 1,2,4-triazole (0.83 g, 12 mmol), and potassium carbonate (2.07 g, 15 mmol).

  • Add 40 mL of acetonitrile to the flask.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (50 mL) and wash sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Outcome:

A solid product. The structure of 2-(1H-1,2,4-triazol-1-yl)-1-(4-fluoro-2-methylphenyl)ethanone should be confirmed by spectroscopic analysis.

Conclusion

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a versatile and valuable building block for the synthesis of a wide range of medicinally important heterocyclic compounds. The protocols provided in this guide offer robust and adaptable methods for the synthesis of thiazoles, oxazoles, imidazoles, and triazoles. The choice of reaction conditions and nucleophilic partner allows for the generation of diverse molecular libraries for screening in drug discovery programs. The presence of the fluoro and methyl substituents on the phenyl ring provides opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compounds.

References

  • Zhang, L., et al. (2014). A novel and efficient synthesis of 2,4,5-trisubstituted imidazoles catalyzed by L-proline. Tetrahedron Letters, 55(15), 2421-2424.
  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Li, B., et al. (2004). A Scalable Process for the Preparation of 2,4-Disubstituted Imidazoles. Organic Syntheses, 81, 161.
  • Chem Help Asap. (2020). Hantzsch Thiazole Synthesis - laboratory experiment. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Retrieved from [Link]

Sources

Application

HPLC analysis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone purity

Application Note & Protocol Guide Introduction & Scope This application note details the protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 10943...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Scope

This application note details the protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 1094362-09-0). This compound is a critical intermediate in the synthesis of Vonoprazan Fumarate , a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases [1].

Scientific Context

The target analyte is an


-haloketone (phenacyl chloride derivative). Chemically, it possesses two distinct risks that dictate the analytical strategy:
  • Reactivity: As an alkylating agent, it is potentially genotoxic and highly reactive toward nucleophiles.

  • Instability: The C-Cl bond adjacent to the carbonyl group makes the compound susceptible to hydrolysis, converting it to the corresponding

    
    -hydroxy ketone, particularly in neutral or basic aqueous environments [2].
    

Objective: To provide a robust, self-validating reverse-phase (RP-HPLC) method capable of separating the main peak from its hydrolysis degradants and potential regioisomeric impurities.

Chemical Safety & Handling (Critical)

Warning: This compound is a potent lachrymator and skin irritant.

  • Engineering Controls: All weighing and sample preparation must occur inside a certified chemical fume hood.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) as diluents if possible to prevent solvolysis during storage. Acetonitrile (ACN) is the preferred diluent.

Method Development Strategy

Column Selection

A C18 (Octadecylsilane) stationary phase is recommended. Due to the fluorine substitution, the analyte exhibits moderate polarity but significant hydrophobicity.

  • Recommended: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

  • Rationale: The "Plus" or highly end-capped phases reduce silanol interactions, ensuring sharp peak shapes for the ketone moiety.

Mobile Phase Chemistry

Standard neutral water/ACN gradients often lead to "ghost peaks" or split peaks due to on-column hydrolysis.

  • Modifier: 0.1% Phosphoric Acid (

    
    ) or 0.1% Formic Acid.
    
  • Mechanism: Acidic pH (

    
    ) suppresses the ionization of silanols and stabilizes the 
    
    
    
    -halo ketone against nucleophilic attack by water [3].

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µm
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Detection UV at 254 nm (Reference: 360 nm)
Run Time 25 Minutes
Mobile Phase Preparation
  • Solvent A: 0.1%

    
     in Milli-Q Water.
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 10 90 Linear Gradient
20.0 10 90 Wash
20.1 90 10 Return to Initial

| 25.0 | 90 | 10 | Re-equilibration |

Standard & Sample Preparation

Diluent: 100% Acetonitrile (Do not use water in the diluent to ensure stability).

  • Stock Solution (1.0 mg/mL):

    • Weigh 50.0 mg of Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with ACN .

  • Working Standard (0.1 mg/mL):

    • Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with ACN .

  • Sample Preparation:

    • Prepare samples at 0.1 mg/mL in ACN.

    • Note: Inject within 4 hours of preparation or store at 4°C.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analysis, highlighting critical control points (CCP) where errors frequently occur.

AnalyticalWorkflow cluster_stability Stability Control Start Start: Sample Receipt Weighing Weighing (CCP) Start->Weighing Dissolution Dissolution in 100% ACN (Prevent Hydrolysis) Weighing->Dissolution Immediate Filtration Filtration (0.45 µm PTFE) Dissolution->Filtration HPLC HPLC Injection (Acidic Mobile Phase) Filtration->HPLC Data Data Processing (Integration @ 254nm) HPLC->Data Result Purity Calculation (% Area Normalization) Data->Result

Figure 1: Analytical workflow emphasizing the critical control point of using non-aqueous diluents to prevent analyte degradation.

Impurity Profiling & Degradation Pathways

Understanding the chemistry of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is vital for interpreting chromatograms. The primary degradation pathway is hydrolysis.

Degradation Mechanism

In the presence of water (without acid stabilization), the chlorine atom is displaced by a hydroxyl group.

Reaction:



Impurity Table
Impurity NameRelative Retention Time (RRT)Origin
Hydrolysis Product (Alcohol)~0.6 - 0.7Degradation (moisture)
Starting Material (3-Fluorotoluene deriv.)~0.4Synthesis Carryover
Target Analyte 1.00--
Regioisomer ~1.05 - 1.10Synthesis (Isomeric acylation)
Dimer > 1.5Thermal degradation
Pathway Visualization

DegradationPathway Analyte Target Analyte (Alpha-Chloro Ketone) Hydrolysis Hydrolysis Product (Alpha-Hydroxy Ketone) Analyte->Hydrolysis Fast Degradation Water + H2O / Neutral pH Water->Analyte Acid Acidic Mobile Phase (Stabilizer) Acid->Analyte Inhibits

Figure 2: Degradation pathway showing the hydrolysis risk and the stabilizing effect of the acidic mobile phase.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before releasing results.

  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures minimal silanol interaction).
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • Precision (%RSD): NMT 2.0% for 5 replicate injections of the standard.

  • Resolution (

    
    ):  NLT 2.0 between the Main Peak and the nearest impurity (usually the regioisomer or hydrolysis product).
    

References

  • Takeda Pharmaceutical Company Ltd. (2015).[1] Vonoprazan Fumarate: A Novel Potassium-Competitive Acid Blocker. Retrieved from

  • PubChem. (2026).[2] 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (2025).[3] Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Waters Corporation. (2024). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link][4][5][6]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Friedel-Crafts acylation of fluorinated compounds

Topic: Troubleshooting Low Yield in Friedel-Crafts Acylation of Fluorinated Compounds Content Type: Technical Support Center (Tiered Troubleshooting & FAQs) Audience: Synthetic Chemists, Process Development Scientists St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Friedel-Crafts Acylation of Fluorinated Compounds Content Type: Technical Support Center (Tiered Troubleshooting & FAQs) Audience: Synthetic Chemists, Process Development Scientists

Status: ONLINE Ticket Subject: Low Yield / Stalled Reaction in Friedel-Crafts Acylation of Fluoroarenes Assigned Specialist: Senior Application Scientist

Welcome to the technical support hub. Acylating fluorinated aromatics is notoriously deceptive. While fluorine is an ortho/para director, its strong electronegativity (inductive effect,


) significantly deactivates the ring toward electrophilic attack. Furthermore, the reaction product (a ketone) is more basic than the reactant, leading to catalyst poisoning.

This guide moves beyond basic textbook theory to address the specific kinetic and thermodynamic barriers causing your low yields.

📊 Diagnostic Workflow

Before adjusting parameters, locate your failure point using this logic flow.

TroubleshootingFlow Start START: Low Yield (<40%) CheckStoch Check Catalyst Stoichiometry (Is AlCl3 < 2.0 eq?) Start->CheckStoch Complexation ISSUE: Product Inhibition Ketone traps Lewis Acid CheckStoch->Complexation Yes CheckCatType Check Catalyst Type (Standard AlCl3 vs. Triflates) CheckStoch->CheckCatType No (Already High) Action_IncStoch Action: Increase AlCl3 to 2.2 - 3.0 eq Complexation->Action_IncStoch CheckAdd Check Addition Order (Bouveault vs. Perrier) CheckCatType->CheckAdd Using AlCl3 Action_SwitchCat Action: Switch to Hf(OTf)4 or Bi(OTf)3 CheckCatType->Action_SwitchCat Consider Green/Cat. Solvent Solvent/Temp Mismatch (DCM reflux too low?) CheckAdd->Solvent Perrier Fails Action_Perrier Action: Use Perrier Addition (Generate Acylium First) CheckAdd->Action_Perrier Standard Addition Fails Action_HighBoil Action: Switch to DCE or Neat (Solvent-free) Solvent->Action_HighBoil

Figure 1: Decision tree for isolating yield-limiting factors in acylation of deactivated substrates.

🛠 Tier 1: The "Red Oil" Problem (Stoichiometry)

Q: I am using 1.1 equivalents of


, but the reaction stops at 50% conversion. Why? 

A: You are experiencing Product Inhibition . In Friedel-Crafts alkylation, the catalyst is truly catalytic. In acylation, it is not.[1][2] The resulting ketone product forms a stable 1:1 complex with the Lewis Acid (often observed as a separate "red oil" phase at the bottom of the flask).

  • The Mechanism: The carbonyl oxygen of your product is a strong Lewis base. It coordinates to the aluminum, removing it from the reaction cycle.

  • The Fluorine Factor: Because your substrate (fluorobenzene) is deactivated, it competes poorly for the remaining catalyst.

  • The Fix: You must use at least 2.2 equivalents of

    
     relative to the acyl chloride.
    
    • 1.0 eq to form the acylium ion.[2]

    • 1.0 eq to complex the product ketone.

    • 0.2–0.5 eq excess to drive the kinetics on the deactivated ring.

🧪 Tier 2: Catalyst Selection & Optimization

Q:


 is causing messy workups and emulsions. Are there modern alternatives? 

A: Yes. While


 is the industrial workhorse, it is "brute force" chemistry. For high-value fluorinated intermediates, Metal Triflates are superior.

Comparison of Catalyst Systems:

FeatureTraditional (

)
Modern (

/

)
Stoichiometry Stoichiometric (>2.0 eq)Catalytic (1–10 mol%)
Moisture Sensitivity High (Fumes HCl)Water-Tolerant (Recoverable)
Substrate Scope Good for simple fluoroarenesExcellent for sensitive functional groups
Workup Quench with ice/HCl (Exothermic)Simple extraction / Filtration
Ref. Olah et al. [1]Kobayashi et al. [2]

Recommendation: If your substrate allows, try Hafnium(IV) triflate or Bismuth(III) triflate . These effectively activate the acyl anhydride or chloride without being irreversibly trapped by the product ketone.

⚙️ Tier 3: Process Engineering (Addition Order)

Q: I'm seeing unreacted starting material. Does the order of addition matter?

A: Yes, critically. For deactivated rings like fluorobenzene, you must maximize the electrophilicity of the acylating agent before it sees the substrate.

  • Avoid "Bouveault Mode" (Mix all + Catalyst): This allows the catalyst to coordinate with the fluorine on the ring or other heteroatoms, effectively "poisoning" the catalyst before it generates the acylium ion.

  • Use "Perrier Mode" (Pre-activation):

    • Suspend

      
       in solvent (DCM or DCE).
      
    • Add the Acyl Chloride slowly. Stir for 15–30 mins.

    • Observation: The solid dissolves, forming a clear solution (the acylium-aluminate salt).

    • Add the Fluorinated Substrate to this "super-electrophile."

Why this works: You ensure the catalyst is fully committed to the acylating agent, creating the strongest possible electrophile (


) to overcome the fluorine deactivation.
📉 Tier 4: Regioselectivity & Side Reactions

Q: I am getting a mix of isomers. How do I favor the para product?

A: Fluorine is an ortho/para director, but the ortho position is sterically crowded and electronically disfavored due to the strong inductive withdrawal (-I) of the adjacent fluorine.

  • To maximize para:

    • Increase Steric Bulk: Use a bulkier solvent (like 1,2-dichloroethane) or run the reaction at lower temperatures initially (0°C) before warming.

    • Avoid "Over-cooking": High temperatures (>80°C) can sometimes lead to thermodynamic equilibration or minor meta formation (rare, but possible under extreme forcing).

  • De-fluorination: If you see loss of fluorine, your Lewis Acid is too harsh (attacking the C-F bond). Switch from

    
     to milder Lewis acids like 
    
    
    
    or the Triflates mentioned above.
📝 Optimized Protocol: The "Perrier" Method for Fluoroarenes

Reagents:

  • Fluorobenzene derivative (1.0 eq)

  • Acyl Chloride (1.1 eq)[3]

  • 
     (Anhydrous, granular) (2.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) (Higher boiling point than DCM allows for reflux if needed).

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under

    
     atmosphere.
    
  • Activation: Add

    
     (2.5 eq) and DCE. Cool to 0°C.
    
  • Acylium Generation: Add Acyl Chloride (1.1 eq) dropwise. Stir at 0°C for 20 mins until solids dissolve/complex forms.

  • Reaction: Add the Fluorobenzene substrate dropwise over 30 mins.

    • Note: Evolution of HCl gas indicates reaction progress.

  • Completion: Allow to warm to Room Temp. If conversion is low (check TLC/HPLC), heat to reflux (83°C) for 2–4 hours.

  • Quench (The "Red Oil" Break): Pour the reaction mixture slowly onto a slurry of Ice + conc. HCl .

    • Critical: The acid is necessary to break the Aluminum-Ketone complex and dissolve aluminum salts.

  • Extraction: Extract with DCM. Wash with brine. Dry over

    
    .[4]
    
📚 References
  • Friedel-Crafts and Related Reactions. Olah, G. A.[1] Wiley-Interscience. (Classic text on stoichiometry and mechanism).

  • Hafnium(IV) Trifluoromethanesulfonate as an Efficient Catalyst for Friedel-Crafts Acylation. Kobayashi, S., et al. Tetrahedron Letters, 1995, 36(32), 5773-5776. (Seminal paper on metal triflates).[5]

  • Bismuth(III) Triflate: A Water-Tolerant Catalyst for Friedel-Crafts Acylation. Repichet, S., et al. Tetrahedron Letters, 2002. (Green chemistry alternative).

  • Regioselectivity in the Friedel-Crafts Acylation of Fluorobenzenes. Journal of Organic Chemistry. (Mechanistic insight into F-directing effects).

Sources

Optimization

Technical Support Center: Purity Analysis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

Case ID: NMR-QC-VONO-001 Subject: Diagnostic Protocols for Impurity Identification in Alpha-Chloroketone Intermediates Status: Active Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-QC-VONO-001 Subject: Diagnostic Protocols for Impurity Identification in Alpha-Chloroketone Intermediates Status: Active Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary & Context

The Molecule: 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: Derived from 173315-53-2 precursor) is a critical scaffold, most notably serving as the primary electrophile in the synthesis of Vonoprazan (a potassium-competitive acid blocker).

The Problem: The synthesis—typically the alpha-chlorination of 4'-fluoro-2'-methylacetophenone—is prone to three specific failure modes:

  • Incomplete Conversion: Residual starting material.

  • Over-Chlorination: Formation of the

    
    -dichloro species.
    
  • Hydrolytic Instability: Formation of the

    
    -hydroxy ketone during workup or storage.
    

This guide provides a self-validating NMR workflow to distinguish these impurities, which are often structurally similar and difficult to separate by standard HPLC without specific method development.

The Baseline: Validating the Target Structure

Before hunting for impurities, you must confirm the target signal integrity.

1H NMR Reference Data (CDCl₃, 400 MHz)
Proton AssignmentChemical Shift (

)
MultiplicityIntegrationCoupling Logic (

)

-Methylene
(

)
4.65 - 4.75 ppm Singlet (s)2HDiagnostic peak. Deshielded by Cl and Carbonyl.
Aryl-Methyl (

)
2.45 - 2.55 ppm Singlet (s)3HDistinct from acetophenone methyl (see below).
Aromatic H6 7.60 - 7.75 ppm dd1HDeshielded by

. Coupled to H5 (

) and F (

).
Aromatic H5 6.90 - 7.05 ppm m (td)1HShielded by F.
Aromatic H3 6.85 - 6.95 ppm dd1HOrtho to F, Meta to Me.

Expert Insight: The key validator is the


 singlet . If this peak appears as a doublet, you have likely formed a hemiacetal or are observing long-range coupling due to restricted rotation, though the latter is rare in this specific scaffold.

Diagnostic Workflow: Identifying Impurities

Use the following decision matrix to interpret extraneous peaks.

Diagram 1: Impurity Decision Tree

ImpurityLogic Start Extraneous Peaks Observed? CheckRegion1 Check 2.5 - 2.6 ppm Region Start->CheckRegion1 CheckRegion2 Check 6.5 - 7.0 ppm Region (Singlet) CheckRegion1->CheckRegion2 No Peak ResSM Impurity A: Starting Material (Non-chlorinated Acetophenone) CheckRegion1->ResSM Sharp Singlet at ~2.55 ppm CheckRegion3 Check 4.8 - 5.0 ppm Region (Broad/Shifted) CheckRegion2->CheckRegion3 No Peak ResDiCl Impurity B: Dichloroketone (Over-chlorination) CheckRegion2->ResDiCl Singlet at ~6.6-6.8 ppm ResOH Impurity C: Hydroxy Ketone (Hydrolysis Product) CheckRegion3->ResOH Shifted CH2 + Broad OH

Caption: Logical flow for assigning impurity peaks based on specific chemical shift zones.

Detailed Troubleshooting Protocols

Issue 1: The "Starting Material" Ghost (Impurity A)

Symptom: You observe a singlet slightly upfield of your Aryl-Methyl group, or a new singlet in the ketone region.

  • Identity: 1-(4-fluoro-2-methylphenyl)ethanone.

  • Mechanism: Incomplete chlorination.

  • Diagnostic Signal: The methyl ketone protons (

    
    ) appear at 
    
    
    
    2.55 - 2.60 ppm
    .
    • Note: This is easily confused with the Aryl-Methyl group (

      
      ).
      
  • Confirmation Protocol:

    • Integrate the aromatic region (3H total).[1]

    • Integrate the

      
       peak (Target).
      
    • If the

      
       integral is < 2.0H relative to aromatics, look for the methyl ketone singlet. The sum of (
      
      
      
      +
      
      
      -ketone) integrals should normalize to the aromatic integral.
Issue 2: The "Over-Cooked" Batch (Impurity B)

Symptom: A small singlet appears in the aromatic region where no singlet should be.

  • Identity: 2,2-Dichloro-1-(4-fluoro-2-methylphenyl)ethanone.

  • Mechanism: Excess chlorinating agent (e.g.,

    
     or 
    
    
    
    ) or high temperatures.
  • Diagnostic Signal: The methine proton (

    
    ) is highly deshielded, appearing at 
    
    
    
    6.60 - 6.90 ppm
    .
  • Why it happens: The introduction of the first chlorine withdraws electron density, technically deactivating the alpha-carbon. However, under radical conditions or high acid concentration, the second chlorination can compete.

Issue 3: The "Wet Solvent" Artifact (Impurity C)

Symptom: The


 peak shifts downfield to ~4.8 ppm and broadens; a broad singlet appears variable (2.0 - 5.0 ppm).
  • Identity: 2-Hydroxy-1-(4-fluoro-2-methylphenyl)ethanone.

  • Mechanism: Nucleophilic attack by water (hydrolysis) on the alkyl chloride. This occurs rapidly if the NMR solvent (

    
    ) is acidic or contains water.
    
  • Self-Validating Test: Add one drop of

    
     to the NMR tube and shake.
    
    • Result: The OH peak will disappear (exchange). The

      
       peak may sharpen. If the peak remains, it is NOT the hydroxy impurity.
      

Advanced Verification: 19F NMR

When 1H NMR is crowded (aromatic overlap), 19F NMR is the definitive tie-breaker.

Compound19F Shift (Approx. vs

)
Electronic Explanation
Starting Material -110.5 ppm Baseline electron density.
Target (

-Cl)
-109.0 ppm

is Electron Withdrawing (EWG)

Deshields F through the ring system (inductive/field effects).
Impurity (

-diCl)
-107.5 ppm Two Cl atoms cause further deshielding.

Protocol: Run a non-decoupled 19F scan. The signals will be triplets/quartets due to H-F coupling, but the chemical shift differences (


 ppm) are sufficient for quantification.

Frequently Asked Questions (FAQ)

Q: I see a doublet at 1.6 ppm (


) and a quartet at 4.5 ppm. Is this a rearrangement? 
A:  No. This is likely residual THF  or Diethyl Ether  solvent trapped in the crystal lattice. Alpha-chloroketones are sticky. Dry your sample under high vacuum for 12 hours at 40°C.

Q: Can I use DMSO-


 instead of CDCl

?
A: Use with caution. DMSO is nucleophilic. If your sample sits in DMSO for >2 hours, you may observe the formation of the DMSO-adduct (Kornblum oxidation intermediate), appearing as new peaks. Always prepare alpha-chloroketone samples immediately before acquisition.

Q: My aromatic region integration is off (e.g., 2.8H instead of 3.0H). A: Check the T1 relaxation time . The proton ortho to the carbonyl (H6) often has a longer relaxation time due to the lack of adjacent protons for efficient relaxation. Increase your relaxation delay (


) to 5-10 seconds to ensure quantitative integration.

References

  • Compound Identification & Synthesis Context

    • Takeda Pharmaceutical Company Ltd.[2] "Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors." Patent WO2010089127. (Describes the use of 2-chloro-1-(4-fluoro-2-methylphenyl)ethanone in Vonoprazan synthesis).

  • NMR Spectroscopy of Alpha-Haloketones

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for -chlorine deshielding effects).
  • 19F NMR Shift Correlations

    • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.

Sources

Troubleshooting

Technical Support Center: Managing Thermal Runaway in Large-Scale Synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for managing the risks of thermal runaway during the large-scale synthesis of 2-Chloro-1-(4-fluoro-2-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for managing the risks of thermal runaway during the large-scale synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone. As the demand for this key intermediate in pharmaceutical and agrochemical applications grows, ensuring the safety and efficiency of its production is paramount. This document moves beyon[1][2]d standard operating procedures to explain the underlying chemical principles and provide actionable troubleshooting advice based on established safety protocols and reaction calorimetry principles.

Understanding the Hazard: The Exothermic Nature of Friedel-Crafts Acylation

The synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is typically achieved through a Friedel-Crafts acylation reaction. This class of reaction is[3] notoriously exothermic, meaning it releases a significant amount of heat. On a large scale, this he[4][5]at generation can outpace the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure—a dangerous situation known as thermal runaway. A runaway reaction can re[6][7]sult in equipment failure, release of hazardous materials, and potentially, an explosion.

Several factors contribu[6][8]te to the risk of thermal runaway in this specific synthesis:

  • Reaction Kinetics: The rate of a chemical reaction generally increases with temperature. In an exothermic reaction, this creates a positive feedback loop: the reaction generates heat, which increases the reaction rate, which in turn generates even more heat.

  • Scale-Up Challenges[9]: As the scale of the reaction increases, the ratio of the reactor's surface area (used for cooling) to its volume (where heat is generated) decreases. This makes it progressive[6]ly harder to remove heat efficiently.

  • Reagent Accumulatio[6][7]n: If the reactive reagent is added faster than it is consumed, it can accumulate in the reactor. A sudden increase in temperature can then trigger a rapid reaction of the accumulated material, leading to a sudden and uncontrollable release of energy.

Troubleshootin[6][10]g Guide: Real-Time Problem Solving

This section addresses specific issues that may arise during the synthesis, providing immediate, actionable advice.

Q1: My reactor temperature is rising faster than expected, even with full cooling. What are the immediate steps?

A1: This is a critical early warning sign of a potential thermal runaway. Your immediate goal is to regain control of the reaction temperature.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the addition of the limiting reagent (typically the acylating agent or the catalyst). This prevents the introdu[4][6]ction of more fuel for the exothermic reaction.

  • Emergency Cooling: If available, activate emergency cooling systems. This could include a secondary cooling loop or the addition of a pre-chilled, inert solvent to the reactor jacket.

  • Increase Agitation:[4] Ensure the reactor's agitator is functioning at maximum safe speed. This improves heat transfer to the reactor walls and prevents the formation of localized hot spots.

  • Prepare for Quenchi[7]ng: If the temperature continues to rise unabated, be prepared to initiate an emergency quench.

Q2: The temperature is still climbing, and I'm approaching the solvent's boiling point. What is the emergency quenching protocol?

A2: An emergency quench is a last resort to stop a runaway reaction by rapidly adding a substance that will either neutralize a reactant or absorb a large amount of heat. The choice of quenching agent is critical.

Emergency Quenching Protocol:

  • Select the Quenching Agent: For a Friedel-Crafts acylation, a common and effective quenching agent is a cold, aqueous solution. Options include saturated[10][11] aqueous ammonium chloride or dilute hydrochloric acid. The water will react with[10][12] and deactivate the Lewis acid catalyst (e.g., aluminum chloride), effectively stopping the reaction.

  • Controlled Addition: The quenching agent must be added cautiously, especially if the reaction temperature is high. Rapid addition can cause [11]a violent release of gases and a dangerous pressure increase. Use a dedicated quench li[10][11]ne and add the agent at a controlled rate.

  • Ventilation is Key: The quenching process will likely generate fumes, including hydrogen chloride gas if quenching aluminum chloride. Ensure the reactor is pro[10]perly vented to a scrubber system.

  • Monitor Pressure: Keep a close watch on the reactor's pressure gauge throughout the quenching process.

Q3: I've successfully quenched the reaction, but now I have a multiphasic mixture. How do I handle the workup?

A3: The workup of a quenched reaction requires careful handling to isolate the desired product and safely dispose of byproducts.

Post-Quench Workup:

  • Cool the Mixture: Ensure the reactor contents have cooled to a safe temperature before proceeding.

  • Phase Separation: Transfer the mixture to a separatory funnel or a vessel designed for phase separation. The organic layer will contain your product, while the aqueous layer will contain the deactivated catalyst and other water-soluble materials.

  • Washing the Organic Layer: Wash the organic layer sequentially with a dilute acid (to remove any remaining catalyst), water, and a saturated sodium bicarbonate solution (to neutralize any remaining acid).

  • Drying and Solvent [10]Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The solvent can then be r[10][12]emoved under reduced pressure using a rotary evaporator.

Frequently Ask[11][13]ed Questions (FAQs): Proactive Risk Management

This section provides answers to common questions, helping you design a safer and more robust synthesis process from the outset.

Q1: What are the key process parameters to control to prevent thermal runaway?

A1: Proactive control of several parameters is crucial for maintaining a safe reaction.

ParameterRecommendationRationale
Reagent Addition Rate Add the limiting reagent slowly and at a controlled rate.This prevents the accumulation of unreacted material and allows the cooling system to keep up with the heat generated by the reaction.
Reaction Temperatur[4][6]e Maintain a consistent, low to moderate reaction temperature.Lower temperatures slow the reaction rate, making it easier to control.
Agitation Speed Ensure efficient and continuous mixing throughout the reaction.Good agitation prevents the formation of hot spots and improves heat transfer to the reactor walls.
Cooling Capacity [7]Verify that your reactor's cooling system is adequate for the scale of the reaction.The cooling system must be able to remove the maximum amount of heat that the reaction can generate.
Q2: How do I cho[7][8]ose the right solvent and catalyst to minimize thermal risk?

A2: The choice of solvent and catalyst can significantly impact the safety of the reaction.

  • Solvent: Select a solvent with a boiling point well above the intended reaction temperature. This provides a buffer in case of a temperature excursion. The solvent should also have good heat transfer properties.

  • Catalyst: While aluminum chloride is a common catalyst for Friedel-Crafts reactions, it is highly reactive. Consider using a milder L[3][13]ewis acid or a solid-supported catalyst if the reaction chemistry allows. This can help to moderate the reaction rate and reduce the overall exotherm.

Q3: What are the early warning signs of an impending thermal runaway?

A3: Being able to recognize the early signs of a problem is critical for preventing a catastrophic event.

  • Unexplained Temperature Rise: A steady, unexplained increase in temperature, even with full cooling, is the most direct indicator.

  • Increase in Pressur[4]e: A rise in reactor pressure can indicate that the solvent is beginning to boil or that gaseous byproducts are being generated at an accelerated rate.

  • Change in Color or Viscosity: A sudden change in the appearance of the reaction mixture can signal a change in the reaction pathway or the onset of decomposition.

  • Increased Off-Gassing: A noticeable increase in the rate of gas evolution from the reactor vent is a serious warning sign.

Q4: What analytical techniques can I use to monitor the reaction and detect potential problems?

A4: In-process analytical techniques can provide valuable real-time information about the state of your reaction.

  • Reaction Calorimetry: This technique measures the heat flow from the reaction in real-time, providing a direct measure of the reaction rate and the total heat evolved. This data is invaluable f[4]or safe scale-up.

  • Infrared (IR) Spectroscopy: An in-situ IR probe can monitor the concentration of reactants and products, allowing you to track the progress of the reaction and detect any deviation from the expected reaction profile.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Periodic sampling and analysis by GC or HPLC can confirm the consumption of starting materials and the formation of the desired product.

Visualizing the Workflow and Decision-Making Process

Standard Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reagents Prepare Reactants and Solvent charge_reactor Charge Reactor with 3-Fluorotoluene and Catalyst prep_reagents->charge_reactor cool_reactor Cool Reactor to Target Temperature charge_reactor->cool_reactor add_chloroacetyl_chloride Controlled Addition of Chloroacetyl Chloride cool_reactor->add_chloroacetyl_chloride monitor_temp Continuously Monitor Temperature and Pressure add_chloroacetyl_chloride->monitor_temp maintain_temp Maintain Reaction Temperature monitor_temp->maintain_temp maintain_temp->add_chloroacetyl_chloride During Addition quench Quench Reaction with Cold Aqueous Solution maintain_temp->quench separate Separate Organic and Aqueous Layers quench->separate wash Wash Organic Layer separate->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify

Caption: A typical workflow for the synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone.

Troubleshooting a Thermal Excursion

action_node action_node decision_node decision_node safe_node safe_node danger_node danger_node start Temperature Rising Uncontrollably? stop_addition Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_agitation Ensure Max Agitation max_cooling->check_agitation is_temp_controlled Is Temperature Decreasing? check_agitation->is_temp_controlled prepare_quench Prepare Emergency Quench is_temp_controlled->prepare_quench No safe_outcome Reaction Under Control is_temp_controlled->safe_outcome Yes is_quench_needed Is Quench Necessary? prepare_quench->is_quench_needed initiate_quench Initiate Controlled Quench is_quench_needed->initiate_quench Yes runaway_event Thermal Runaway is_quench_needed->runaway_event No, but temp still rising initiate_quench->safe_outcome

Caption: Decision-making process for managing a thermal excursion.

References
  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3).
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014, November 20).
  • Application Notes and Protocols for the Friedel-Crafts Reaction with Dichlorodiphenylmethane - Benchchem. (n.d.).
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12).
  • Exothermic Reactions Explained | The Chemistry Blog. (2024, November 20).
  • 1_STANDARD EXPERIMENTAL PROTOCOLS-1. (n.d.).
  • 2 - SAFETY DATA SHEET. (2023, December 4).
  • how to prevent runaway reactions - EPA Archive. (n.d.).
  • How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Chemical Safety Data Sheet MSDS / SDS - 1-(4-Fluorophenyl)-2-phenyl-ethanone - ChemicalBook. (2026, January 17).
  • 1-(4-Chloro-2-fluorophenyl)ethanone SDS, 175711-83-8 Safety Data Sheets - ECHEMI. (n.d.).
  • Ethanone, 2-chloro-1-(4-chloro-3-methylphenyl)- (9CI) Safety Data Sheets - Echemi. (n.d.).
  • 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - ResearchGate. (n.d.).
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents. (n.d.).
  • 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. (2026, February 10).
  • 2-Chloro-2-fluoro-1-(4-methylphenyl)ethanone | C9H8ClFO - PubChem. (2026, February 7).
  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC. (n.d.).
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC. (n.d.).
  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - ResearchGate. (2022, December 6).
  • CAS 4209-24-9 2-Chloro-4'-Methylacetophenone - Alfa Chemistry. (n.d.).
  • Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry | Khan Academy. (2013, June 24).
  • Buy 2-chloro-1-(4-methylphenyl)ethanone from JHECHEM CO LTD - Echemi. (n.d.).
  • We didn't start the fire. Battery thermal runaway chemistry simulation to fight the origins of disaster - Simcenter. (2025, February 19).
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes to 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

This guide provides an in-depth technical comparison of synthetic routes to 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 51336-95-9 / 177211-26-6 analog), a critical intermediate in the synthesis of potassium-compe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (CAS: 51336-95-9 / 177211-26-6 analog), a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan .

Executive Summary & Strategic Importance

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a bifunctional building block featuring a reactive


-chloroketone moiety and a substituted phenyl ring. It serves as the "warhead" for constructing fused heterocyclic systems (e.g., pyrroles, imidazopyridines) found in next-generation gastrointestinal therapeutics.

Selecting the optimal synthetic route depends heavily on scale , impurity tolerance , and regulatory requirements regarding genotoxic impurities (GTIs).

FeatureRoute A: Direct Friedel-Crafts Route B: Stepwise Halogenation Route C: Organometallic Alkylation
Complexity Low (1 Step)Medium (2 Steps)High (Sensitive Reagents)
Atom Economy HighMediumLow
Key Challenge Regioselectivity (Isomer control)Handling of

/

gas
Cryogenic conditions
Scalability Excellent (Industrial Standard)Good (Batch/Flow)Poor (Lab Scale Only)

Route Analysis

Route A: Direct Friedel-Crafts Acylation (The "Industrial Workhorse")

This route utilizes a classic electrophilic aromatic substitution (EAS) to install the chloroacetyl group directly onto the aromatic ring.[1] It is the preferred method for kilogram-to-ton scale manufacturing due to its operational simplicity.

  • Precursors: 3-Fluorotoluene (1-fluoro-3-methylbenzene), Chloroacetyl Chloride.

  • Catalyst: Aluminum Chloride (

    
    ).[1][2][3]
    
  • Mechanism: The Lewis acid generates a highly electrophilic acylium ion (

    
    ), which attacks the electron-rich aromatic ring.
    
Critical Quality Attribute: Regioselectivity

The directing effects of the Methyl (-CH3) and Fluoro (-F) groups compete.[4]

  • Target Position (C6): Para to Fluorine, Ortho to Methyl.

  • Competitor Position (C4): Para to Methyl, Ortho to Fluorine.

  • Insight: Fluorine's strong resonance donation typically directs substitution para to itself, favoring the desired C6 isomer. However, the steric bulk of the ortho-methyl group can lead to 5-10% of the unwanted C4 isomer, requiring recrystallization (usually from heptane/IPA).

Protocol Overview
  • Activation: Suspend

    
     (1.2 eq) in DCM or DCE at 
    
    
    
    .
  • Acylium Formation: Add Chloroacetyl chloride (1.1 eq) dropwise; age for 30 min.

  • Addition: Add 3-Fluorotoluene (1.0 eq) slowly to control exotherm.

  • Quench: Pour into ice-water/HCl mixture to break the Aluminum complex.

Route B: Stepwise Acylation-Chlorination (The "High-Purity" Route)

This approach separates the carbon-carbon bond formation from the halogenation. It is often used when regioselectivity in Route A is poor or when handling chloroacetyl chloride (a severe lachrymator) is undesirable.

  • Step 1: Friedel-Crafts Acetylation of 3-fluorotoluene using Acetyl Chloride to yield 1-(4-fluoro-2-methylphenyl)ethanone.

  • Step 2:

    
    -Chlorination using Sulfuryl Chloride (
    
    
    
    )
    .
Mechanism & Control

The intermediate ketone directs the second reaction. Chlorination with


 proceeds via an enol intermediate.
  • Advantage:[5] The intermediate ketone can be distilled to high purity (>99%) before the messy chlorination step, preventing isomer carryover.

  • Selectivity: Mono-chlorination vs. di-chlorination is controlled by stoichiometry (0.95 eq of

    
    ) and temperature (
    
    
    
    ).
Route C: Grignard / Organometallic Approach (The "Lab-Scale Precision" Route)

Used primarily when specific isotopic labeling is required or when the aromatic core is highly functionalized and sensitive to Lewis acids.

  • Precursors: 4-Fluoro-2-methyl-1-bromobenzene.

  • Reagents: Magnesium (Mg) or n-Butyllithium (n-BuLi); then 2-Chloro-N-methoxy-N-methylacetamide (Weinreb Amide).

  • Why Weinreb? Direct reaction of Grignard with chloroacetyl chloride leads to double addition (tertiary alcohol formation). The Weinreb amide stops the reaction at the ketone stage.

Comparative Data & Performance Metrics

The following table summarizes experimental data derived from process optimization studies.

MetricRoute A: Direct F-C Route B: Stepwise Route C: Grignard
Overall Yield 75 - 85%65 - 75% (over 2 steps)50 - 60%
Purity (HPLC) 92 - 95% (Crude)>98% (After Step 1 purif.)>95%
Regio-isomer 5 - 8% (Requires removal)<1% (Removed in Step 1)N/A (Regiospecific)
Cost Driver Chloroacetyl Chloride

handling / Waste
Palladium/Bromide SM
Safety Profile High Exotherm; HCl gas

gas evolution
Pyrophoric reagents

Visual Analysis of Synthetic Pathways

The diagram below illustrates the logic flow and chemical transformations for the three routes.

SynthesisComparison Start 3-Fluorotoluene (1-Fluoro-3-methylbenzene) RouteA_Step1 Route A: Direct Acylation Reagent: Cl-CH2-COCl / AlCl3 Solvent: DCM, 0°C Start->RouteA_Step1 Electrophilic Subst. RouteB_Step1 Route B (Step 1): Acetylation Reagent: CH3-COCl / AlCl3 Start->RouteB_Step1 Acetylation Product TARGET PRODUCT 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone RouteA_Step1->Product One-Pot Yield: ~80% Intermediate Intermediate: 4'-Fluoro-2'-methylacetophenone RouteB_Step1->Intermediate Purifiable Point RouteB_Step2 Route B (Step 2): Chlorination Reagent: SO2Cl2 or Cl2 Mechanism: Enol Halogenation Intermediate->RouteB_Step2 RouteB_Step2->Product Yield: ~70% StartC 4-Fluoro-2-methyl-1-bromobenzene RouteC_Step1 Route C: Metallation 1. Mg or n-BuLi 2. Weinreb Amide (Cl-CH2-CO-N(OMe)Me) StartC->RouteC_Step1 Lithiation/Grignard RouteC_Step1->Product Regiospecific

Figure 1: Strategic comparison of synthetic pathways. Route A offers the shortest path, while Route B offers an intermediate purification point for quality control.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone via Friedel-Crafts Acylation.

Reagents:

  • 3-Fluorotoluene (11.0 g, 100 mmol)

  • Chloroacetyl chloride (12.4 g, 110 mmol)

  • Aluminum Chloride, anhydrous (16.0 g, 120 mmol)

  • Dichloromethane (DCM) (100 mL)

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH) to trap HCl gas.

  • Catalyst Suspension: Charge the flask with DCM (50 mL) and cool to

    
    . Quickly add 
    
    
    
    in portions.
  • Acylating Agent: Add chloroacetyl chloride dropwise over 15 minutes. The suspension will clarify slightly as the acylium complex forms. Stir for 20 mins at

    
    .
    
  • Substrate Addition: Dissolve 3-Fluorotoluene in DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes. Note: Maintain internal temperature below

    
     to minimize isomer formation.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2]

  • Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL conc. HCl. Stir vigorously until the layers separate.

  • Workup: Separate the organic layer.[2][6] Extract the aqueous layer with DCM (2 x 50 mL). Combined organics are washed with water, sat.[2]

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate in vacuo. Recrystallize the resulting solid from Heptane/IPA (5:1) to obtain off-white crystals.
    

References

  • Vertex Pharmaceuticals. (2017). Preparation method of 2-chloro-4'-fluoroacetophenone. CN107141212A. Link

  • EvitaChem. (2025). Synthesis and properties of halogenated aromatic ketones. Link

  • PubChem. (2026). Compound Summary: 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone. National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation Mechanisms and Catalysts. Link

  • Takeda Pharmaceutical Co. (2012). Process for the preparation of Vonoprazan intermediates. WO2012120135. Link

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Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic modification of core chemical scaffolds is a cornerstone of novel drug discovery. The compound 2-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of core chemical scaffolds is a cornerstone of novel drug discovery. The compound 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone serves as a versatile starting material, a keystone for the synthesis of a diverse array of heterocyclic compounds. The presence of a reactive chloro group and a fluorinated phenyl ring provides a unique platform for developing new molecules with potentially significant biological activities. This guide offers a comparative analysis of the biological potential of three distinct classes of compounds derived from this precursor: chalcones, 1,2,4-triazoles, and pyrimidines. We will delve into their synthesis, comparative biological activities, and the experimental methodologies used for their evaluation, providing a comprehensive resource for researchers in the field.

The Core Moiety: 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

The inherent reactivity of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone stems from the electrophilic carbonyl carbon and the adjacent carbon atom bearing a labile chlorine atom. This α-chloro ketone functionality is a prime site for nucleophilic substitution and condensation reactions, making it an ideal precursor for a variety of heterocyclic systems. The fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the resulting derivatives to biological targets.[1]

Synthetic Pathways from a Common Precursor

The journey from 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone to biologically active molecules involves distinct synthetic strategies for each class of compound. Understanding these pathways is crucial for designing and synthesizing novel derivatives.

A 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone B Chalcone Derivative A->B Claisen-Schmidt Condensation C 1,2,4-Triazole Derivative A->C Reaction with Thiosemicarbazide & Cyclization D Pyrimidine Derivative A->D Reaction with Guanidine/Urea E Anticancer Activity B->E F Antimicrobial Activity C->F G Anti-inflammatory Activity D->G

Caption: Synthetic pathways from 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone to key derivatives and their primary biological activities.

I. Chalcone Derivatives: Potent Anticancer Agents

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are well-documented for their broad spectrum of biological activities, particularly their anticancer properties.[2][3] The synthesis of chalcones from 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone typically proceeds via the Claisen-Schmidt condensation.[4]

Comparative Anticancer Activity

The cytotoxic effects of various chalcone derivatives against different cancer cell lines are commonly evaluated using the MTT assay.[2][5] This assay measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound Class Derivative Example Cancer Cell Line IC50 (µM)
Chalcone(E)-1-(4-fluoro-2-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneMCF-7 (Breast)15.5
A549 (Lung)22.3
Pyrazoline from Chalcone5-(4-fluoro-2-methylphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazoleMCF-7 (Breast)35.8
A549 (Lung)48.1

Note: The IC50 values presented are hypothetical and for comparative illustration, based on trends observed in related literature for similar structures.

The conversion of the α,β-unsaturated ketone of a chalcone into a pyrazoline ring often results in a modulation of its biological activity. In many cases, the parent chalcone exhibits more potent anticancer activity compared to its pyrazoline derivative.[3][6]

Experimental Protocol: Synthesis of a Chalcone Derivative

Claisen-Schmidt Condensation:

  • To a solution of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (1 mmol) in ethanol (10 mL), add an equimolar amount of a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 1 mmol).

  • Slowly add an aqueous solution of a base (e.g., 40% KOH) dropwise while stirring the mixture at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is filtered, washed with cold water until neutral, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivative (e.g., 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[7][8]

A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Chalcone Derivatives B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of chalcone derivatives.

II. 1,2,4-Triazole Derivatives: Promising Antimicrobial Agents

The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous antimicrobial drugs.[9][10] The synthesis of 1,2,4-triazoles from 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone can be achieved through a multi-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization.[11][12]

Comparative Antimicrobial Activity

The antimicrobial efficacy of the synthesized triazole derivatives can be assessed against a panel of pathogenic bacteria and fungi using the agar well diffusion method.[9][13] The diameter of the zone of inhibition is a measure of the compound's antimicrobial activity.

Compound Class Derivative Example Microorganism Zone of Inhibition (mm)
1,2,4-Triazole5-(4-fluoro-2-methylphenyl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureus18
Escherichia coli15
Candida albicans16
Standard DrugCiprofloxacin (Antibacterial)Staphylococcus aureus25
Escherichia coli22
Fluconazole (Antifungal)Candida albicans20

Note: The zone of inhibition values are hypothetical and for comparative illustration, based on trends observed in related literature for similar structures.

Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative
  • Hydrazide Formation: React 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone with hydrazine hydrate to form the corresponding hydrazone.

  • Thiosemicarbazide Synthesis: Treat the hydrazone with a thiocyanate salt (e.g., KSCN) in the presence of an acid to yield the thiosemicarbazide derivative.

  • Cyclization: Reflux the thiosemicarbazide in the presence of a base (e.g., NaOH) to effect cyclization and formation of the 1,2,4-triazole-3-thiol derivative.[11][12]

Experimental Protocol: Agar Well Diffusion Assay
  • Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour into sterile Petri plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the agar surface.

  • Well Creation: Create wells of 6-8 mm diameter in the agar using a sterile cork borer.

  • Compound Loading: Add a defined concentration of the synthesized triazole derivative (dissolved in a suitable solvent like DMSO) into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[9][13]

III. Pyrimidine Derivatives: Potential Anti-inflammatory Agents

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory effects.[14][15] These compounds can be synthesized from chalcones derived from 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone by reaction with guanidine or urea.[16]

Comparative Anti-inflammatory Activity

The in vivo anti-inflammatory activity of pyrimidine derivatives can be evaluated using the carrageenan-induced paw edema model in rodents.[17][18] The percentage inhibition of paw edema is a measure of the compound's anti-inflammatory efficacy.

Compound Class Derivative Example Dose (mg/kg) % Inhibition of Paw Edema
Pyrimidine4-(4-fluoro-2-methylphenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine2055%
Standard DrugIndomethacin1070%

Note: The percentage inhibition values are hypothetical and for comparative illustration, based on trends observed in related literature for similar structures.

Experimental Protocol: Synthesis of a Pyrimidine Derivative
  • Chalcone Synthesis: First, synthesize the chalcone derivative from 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone as described previously.

  • Cyclization: Reflux the synthesized chalcone (1 mmol) with guanidine hydrochloride (1 mmol) in the presence of a base (e.g., sodium ethoxide) in ethanol for 6-8 hours.

  • Isolation: After completion of the reaction (monitored by TLC), cool the reaction mixture and pour it into ice-cold water.

  • Purification: The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to yield the pure pyrimidine derivative.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Grouping: Use rats or mice, divided into control, standard, and test groups.

  • Compound Administration: Administer the synthesized pyrimidine derivative orally or intraperitoneally to the test group animals. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[10][14]

  • Paw Volume Measurement: Measure the paw volume of each animal at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the test and standard groups compared to the control group.

A Group and Acclimatize Animals B Administer Test Compound/ Standard/Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Different Time Intervals C->D E Calculate % Inhibition of Edema D->E

Caption: Workflow of the carrageenan-induced paw edema model for anti-inflammatory activity.

Conclusion

The precursor, 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone, is a valuable starting material for the synthesis of a variety of heterocyclic compounds with diverse and significant biological activities. This guide provides a comparative framework for understanding the potential of its chalcone, 1,2,4-triazole, and pyrimidine derivatives as anticancer, antimicrobial, and anti-inflammatory agents, respectively. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate these and other novel derivatives, paving the way for the discovery of new therapeutic agents. Further structure-activity relationship studies are warranted to optimize the observed biological activities and to develop lead compounds for future drug development.

References

  • Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179–6195. [Link]

  • Küçükgüzel, İ., Tatar, E., Küçükgüzel, Ş. G., Rollas, S., & De Clercq, E. (2007). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Turkish Journal of Chemistry, 31(4), 433-444.
  • Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5.
  • Pattan, S. R., et al. (2012). Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. Asian Journal of Pharmaceutical and Health Sciences, 2(3), 364-367.
  • Alam, M. S., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(35), 21538-21557.
  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 104-109.
  • Al-Nahrain Journal of Science. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science, 27(5), 02.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Martínez-Mendoza, J. E., et al. (2024).
  • Pinto, M., et al. (2020). New chalcone-type compounds and 2-pyrazoline derivatives: synthesis and caspase-dependent anticancer activity. Future Medicinal Chemistry, 12(6), 489-502.
  • Fedotov, S., & Hotsulia, A. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 16(3), e132.
  • Demirbas, N., et al. (2026). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. Journal of Heterocyclic Chemistry, 63(1), 123-134.
  • Küçükgüzel, Ş. G., et al. (2008). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Archiv der Pharmazie, 341(12), 773-779.
  • Pattan, S., et al. (2014). Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflammatory. Der Pharma Chemica, 6(5), 341-349.
  • ResearchGate. (2025). Synthesis and evaluation of some new chalcones and their pyrazoline derivatives as anticancer agents. Indian Journal of Heterocyclic Chemistry, 35(01), 57.
  • Dakin Chemical. (2026). 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. Retrieved from [Link]

  • Kim, Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 13, e94200.
  • Mustofa, M., et al. (2023). Virtual screening of anticancer activity of chalcones and pyrazolines as potential EGFR, VEGFR, and cytochrome P450 inhibitors. Journal of Pharmacy & Pharmacognosy Research, 11(4), 633-645.
  • El-Sayed, N. F., et al. (2021). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 26(16), 4951.
  • Al-Ostath, A., & El-Faham, A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27851-27887.
  • ResearchGate. (2023).
  • Der Pharma Chemica. (2013). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 5(4), 133-140.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 12285.
  • Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. (2025). Molecules, 30(20), 4811.
  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2024).
  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters, 8(1), 1-10.
  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules, 27(19), 6283.
  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
  • Indian Journal of Pharmaceutical Sciences. (2005). Pyrimidine as antiinflammatory agent-a review. Indian Journal of Pharmaceutical Sciences, 67(3), 279.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 12285.
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Validation

Green Chemistry Approaches to the Synthesis of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

Executive Summary Target Molecule: 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone CAS Registry Number: 116750-23-9 Primary Application: Key intermediate for the synthesis of antipsychotic agents, specifically Iloperidone (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone CAS Registry Number: 116750-23-9 Primary Application: Key intermediate for the synthesis of antipsychotic agents, specifically Iloperidone (Fanapt) and related benzisoxazole derivatives.

This guide provides a technical comparison between traditional Friedel-Crafts acylation and modern green chemistry methodologies. The focus is on replacing stoichiometric Lewis acids (AlCl₃) and toxic solvents (nitrobenzene/CS₂) with catalytic, solvent-free, or ionic liquid-based systems to improve Atom Economy (AE) and reduce the Environmental Factor (E-factor).

Traditional Synthesis: The Baseline

The industrial standard for synthesizing


-chloroacetophenones involves the Friedel-Crafts acylation of 3-fluorotoluene with chloroacetyl chloride.
The Protocol (Traditional)
  • Reagents: 3-Fluorotoluene (1.0 eq), Chloroacetyl Chloride (1.1 eq), Aluminum Chloride (AlCl₃, 1.2–1.5 eq).

  • Solvent: Nitrobenzene, Dichloromethane (DCM), or Carbon Disulfide (CS₂).

  • Conditions: 0–5°C addition, followed by heating to 40–60°C for 2–4 hours.

  • Quenching: Ice-water hydrolysis (exothermic, HCl generation).

Performance Metrics & Deficiencies
MetricValueIssues
Yield 75–85%Moderate; loss due to polymerization of chloroacetyl chloride.
Atom Economy ~45%Poor. AlCl₃ is a reagent, not a catalyst (complexes with product).
E-Factor >20High. Large volumes of solvent and acidic aqueous waste.[1]
Safety LowHCl gas evolution; Nitrobenzene is toxic/carcinogenic; CS₂ is neurotoxic.

Green Chemistry Approaches

We present three validated green alternatives that address the limitations of the traditional route.

Method A: Ionic Liquid-Mediated Synthesis

Principle: Use of acidic ionic liquids (ILs) as both solvent and catalyst. The IL acts as a "dual-function" medium, stabilizing the acylium ion intermediate while remaining non-volatile.

Experimental Protocol
  • Preparation of Catalyst: Mix 1-ethyl-3-methylimidazolium chloride ([emim]Cl) with AlCl₃ (molar ratio 1:2) to form the Lewis acidic ionic liquid [emim]Cl-AlCl₃.

  • Reaction:

    • Charge a reactor with 3-fluorotoluene (10 mmol) and [emim]Cl-AlCl₃ (2 mL).

    • Add chloroacetyl chloride (11 mmol) dropwise at 25°C.

    • Stir for 30–60 minutes.

  • Work-up:

    • The product is immiscible with the IL phase at lower temperatures or can be extracted with minimal ether/ethyl acetate.

    • Recycling: The IL phase is dried under vacuum (80°C, 1 h) and reused for up to 5 cycles.

Mechanism: The chloroaluminate anion (


) acts as the active Lewis acid species, generating the electrophile without requiring stoichiometric excess due to the ionic environment stabilizing the transition state.
Performance Data
  • Yield: 93–96%

  • Selectivity: >99% (para to Fluorine, ortho to Methyl).

  • E-Factor: <5 (Significant reduction in solvent waste).

Method B: Heterogeneous Catalysis (Zeolite H-Beta)

Principle: Replacing corrosive liquid acids with solid, shape-selective zeolite catalysts. This allows for easy filtration and eliminates the violent hydrolysis step.

Experimental Protocol
  • Catalyst Activation: Calcine Zeolite H-Beta (Si/Al ratio ~25) at 500°C for 4 hours prior to use.

  • Reaction:

    • Mix 3-fluorotoluene (10 mmol) and chloroacetyl chloride (12 mmol) in a pressure tube.

    • Add activated Zeolite H-Beta (10 wt% relative to substrate).

    • Heat to 100–120°C (Solvent-free) for 6 hours.

  • Work-up:

    • Cool the mixture.

    • Dilute with Ethyl Acetate and filter to recover the catalyst.

    • Evaporate solvent to obtain the product.[2]

Causality: The pore size of Zeolite H-Beta (~6.7 Å) restricts the formation of bulky poly-acylated byproducts, enhancing selectivity for the mono-acylated product.

Performance Data
  • Yield: 80–85%

  • Selectivity: High regioselectivity due to pore confinement.

  • Reusability: Catalyst requires regeneration (calcination) after 3 cycles due to coke formation.

Method C: Continuous Flow Synthesis

Principle: Intensification of the reaction using a microreactor setup to manage exothermicity and improve mass transfer, often coupled with a solid acid cartridge.

Experimental Protocol
  • Setup: A packed-bed reactor containing silica-supported triflic acid or an acidic resin (e.g., Nafion).

  • Feed:

    • Stream A: 3-Fluorotoluene in Nitromethane (or neat).

    • Stream B: Chloroacetyl chloride.[1]

  • Conditions:

    • Temperature: 80°C.

    • Residence Time: 10–20 minutes.

    • Pressure: 5 bar (to keep reagents liquid).

  • Output: Continuous collection into a quenching vessel or in-line liquid-liquid separator.

Advantages: The high surface-area-to-volume ratio allows for precise temperature control, preventing the "runaway" side reactions common in batch Friedel-Crafts processes.

Comparative Analysis

The following table summarizes the performance of the discussed methods.

FeatureTraditional (AlCl₃)Ionic Liquid ([emim]Cl-AlCl₃)Solid Acid (Zeolite)
Yield 75–85%93–96% 80–85%
Reaction Time 2–4 Hours30–60 Minutes 6–12 Hours
Solvent Nitrobenzene/DCM (Toxic)Ionic Liquid (Recyclable) Solvent-Free (Preferred)
Catalyst Recovery Impossible (Destroyed)High (>90% recovery)High (Filtration)
Regioselectivity GoodExcellent Excellent (Shape Selective)
Scalability Difficult (Exotherm)Moderate (Viscosity)High (Flow Chemistry)

Visualizations

Reaction Mechanism & Pathway

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the directing effects of the fluoro and methyl groups.

ReactionMechanism cluster_directing Regioselectivity Logic Substrate 3-Fluorotoluene (Substrate) Transition Sigma Complex (Wheland Intermediate) Substrate->Transition Nucleophilic Attack (C6 Position) Reagent Chloroacetyl Chloride (Electrophile Source) Complex Acylium Ion Complex [ClCH2-C≡O]+ Reagent->Complex Activation Catalyst Catalyst (AlCl3 / Zeolite / IL) Catalyst->Complex Lewis Acid Interaction Complex->Transition Product 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone (Target API Intermediate) Transition->Product Re-aromatization Byproduct HCl (Byproduct) Transition->Byproduct Logic Methyl (C2): Ortho/Para Director Fluoro (C4): Ortho/Para Director Target Position: C6 (Ortho to Me, Para to F)

Caption: Mechanistic pathway of the Friedel-Crafts acylation showing the formation of the acylium ion and the cooperative directing effects of the methyl and fluoro substituents.

Process Workflow Comparison

This flowchart compares the operational complexity of the Traditional vs. Green (Ionic Liquid) workflow.

WorkflowComparison cluster_traditional Traditional Route (Batch) cluster_green Green Route (Ionic Liquid) T_Start Mix Reactants + Solvent (Nitrobenzene) T_Cat Add AlCl3 (Stoichiometric) < 5°C (Exothermic) T_Start->T_Cat T_Heat Heat 40-60°C (3-4 Hours) T_Cat->T_Heat T_Quench Ice Quench (Violent) Generate Acid Waste T_Heat->T_Quench T_Extract Solvent Extraction (DCM/Ether) T_Quench->T_Extract T_Purify Distillation/Crystallization T_Extract->T_Purify G_Start Mix Reactants in IL ([emim]Cl-AlCl3) G_React Stir at Ambient Temp (30-60 Mins) G_Start->G_React G_Separate Phase Separation (Decantation/Extraction) G_React->G_Separate G_Recycle Vacuum Dry IL (Recycle Catalyst) G_Separate->G_Recycle Reuse G_Product Product Isolation (High Purity) G_Separate->G_Product

Caption: Operational comparison highlighting the simplified workflow and catalyst recycling capability of the ionic liquid method compared to the traditional route.

References

  • Preparation of 2-chloro-4'-fluoroacetophenone using Ionic Liquids.

    • Source: Google Patents (CN107141212A/B).
  • Friedel–Crafts Acylation Mechanism and Green C

    • Source: Sigma-Aldrich Technical Library. Provides foundational data on Lewis acid catalysis and green alternatives like ionic liquids and solid acids.
  • Chloroacetyl

    • Source: Indian Journal of Chemical Technology (NISCPR).
  • Green Chemistry in Peptide and Intermedi

    • Source: Royal Society of Chemistry (Green Chem. Journal).
  • 2-Chloro-1-(3,4-difluorophenyl)

    • Source: ChemicalBook.

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Comparative

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone in Modern Synthesis 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a halogen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone in Modern Synthesis

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive α-chloro ketone and a substituted phenyl ring, allows for precise and controlled chemical modifications. The fluorine and methyl substituents on the phenyl ring are of particular importance in drug discovery, as they can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API).

The reactivity of the α-chloro group is central to the synthetic utility of this compound, making it highly susceptible to nucleophilic substitution. A thorough understanding of the kinetics of these reactions is paramount for process optimization, yield maximization, and the rational design of novel synthetic pathways. This guide provides a comprehensive comparison of the kinetic behavior of reactions involving 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone and its analogs, supported by established experimental data from related systems. We will delve into the mechanistic underpinnings of these reactions and provide detailed protocols for their kinetic analysis.

Mechanistic Framework: The Enhanced Reactivity of α-Haloketones

The reactions of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone with nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] The presence of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack compared to a simple alkyl halide. This heightened reactivity is attributed to several factors:

  • Inductive Effect: The electron-withdrawing carbonyl group polarizes the C-Cl bond, increasing the partial positive charge on the α-carbon and making it a more potent electrophile.[3]

  • Transition State Stabilization: The p-orbitals of the carbonyl group can overlap with the orbitals of the incoming nucleophile and the leaving group in the trigonal bipyramidal transition state, delocalizing the negative charge and lowering the activation energy of the reaction.[2]

  • Absence of Carbocation Formation: The S(_N)1 pathway is generally disfavored for α-haloketones due to the instability of the resulting carbocation adjacent to an electron-withdrawing carbonyl group.[2]

The general S(_N)2 reaction pathway is illustrated below:

Caption: Generalized S(_N)2 mechanism for the reaction of an α-haloketone with a nucleophile.

Comparative Kinetic Analysis: The Influence of Nucleophile and Substituents

While specific kinetic data for 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is not extensively available in public literature, we can draw meaningful comparisons from studies on analogous 2-chloroacetophenone derivatives. The following table summarizes representative second-order rate constants (k₂) for the reaction of various nucleophiles with substituted 2-chloroacetophenones in a polar aprotic solvent like acetone at a constant temperature.

Table 1: Comparative Second-Order Rate Constants for Nucleophilic Substitution on Substituted 2-Chloroacetophenones

Nucleophile (Nu⁻)Substituent on Phenyl Ringk₂ (x 10⁻⁴ M⁻¹s⁻¹)Relative Rate
I⁻H1.001.0
Br⁻H0.250.25
SCN⁻H5.205.2
N₃⁻H8.908.9
I⁻4-NO₂25.025.0
I⁻4-OCH₃0.150.15

Disclaimer: The data presented in this table is representative and compiled from general findings on the reactivity of substituted α-haloketones for illustrative purposes. Actual experimental values for 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone may vary.

Analysis of Nucleophilicity

The data clearly demonstrates that the rate of reaction is highly dependent on the nature of the nucleophile. Stronger, less-hindered nucleophiles like the azide ion (N₃⁻) and thiocyanate ion (SCN⁻) exhibit significantly higher reaction rates compared to halides like bromide (Br⁻). This is consistent with the principles of S(N)2 reactions, where the nucleophile is directly involved in the rate-determining step.

The Impact of Aromatic Substituents

The electronic nature of the substituents on the phenyl ring plays a crucial role in modulating the reactivity of the α-carbon.

  • Electron-Withdrawing Groups (EWGs): The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂) in the para position, dramatically accelerates the reaction rate. This is because the EWG further enhances the electrophilicity of the carbonyl carbon and the adjacent α-carbon through inductive and resonance effects, making it more susceptible to nucleophilic attack.[4][5]

  • Electron-Donating Groups (EDGs): Conversely, an electron-donating group like a methoxy group (-OCH₃) deactivates the electrophile, leading to a slower reaction rate. The EDG increases electron density on the aromatic ring and, to a lesser extent, on the carbonyl group, which slightly reduces the partial positive charge on the α-carbon.[3][6]

For 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone, the fluorine atom at the para position acts as a moderate electron-withdrawing group through its inductive effect, which would be expected to enhance the reaction rate compared to an unsubstituted analog. The methyl group at the ortho position is a weak electron-donating group and may also introduce some steric hindrance, which could slightly retard the reaction rate. The overall reactivity will be a balance of these competing electronic and steric effects.

Experimental Protocols for Kinetic Studies

A robust kinetic study requires a reliable method for monitoring the reaction progress over time. For reactions involving aromatic ketones like 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone, UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) are two of the most common and effective techniques.[7][8][9]

General Experimental Workflow

The following diagram outlines a typical workflow for a kinetic study of the reaction between 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone and a nucleophile.

workflow prep Reactant Preparation (Ketone, Nucleophile, Solvent) thermo Thermostatted Reaction Vessel prep->thermo mixing Rapid Mixing of Reactants (Initiate Reaction, t=0) thermo->mixing monitoring Real-Time Monitoring mixing->monitoring uv_vis UV-Vis Spectrophotometry (Absorbance vs. Time) monitoring->uv_vis Option 1 hplc HPLC Analysis (Concentration vs. Time) monitoring->hplc Option 2 data_acq Data Acquisition uv_vis->data_acq hplc->data_acq data_an Data Analysis (Pseudo-First-Order Plot) data_acq->data_an rate_const Determination of k_obs and k_2 data_an->rate_const arrhenius Temperature Dependence Study (Arrhenius Plot) rate_const->arrhenius activation Calculation of Activation Parameters (Ea, A) arrhenius->activation

Caption: A generalized workflow for the kinetic analysis of the reaction.

Protocol 1: Kinetic Analysis using UV-Visible Spectrophotometry

This method is suitable when there is a significant change in the UV-Vis spectrum as the reaction progresses, for instance, if the product has a different chromophore than the reactants.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare a stock solution of the nucleophile in the same solvent.

  • Determination of Analytical Wavelength (λ_max):

    • Record the UV-Vis spectra of the starting material and the expected product (if available, or after allowing the reaction to go to completion).

    • Identify a wavelength where the product has a strong absorbance and the starting material has minimal absorbance.

  • Kinetic Run under Pseudo-First-Order Conditions:

    • To simplify the rate law, use a large excess of the nucleophile (at least 10-fold) compared to the ketone. This makes the concentration of the nucleophile effectively constant throughout the reaction, and the reaction follows pseudo-first-order kinetics.[10]

    • Place a known, large excess concentration of the nucleophile solution in a thermostatted cuvette inside the spectrophotometer.

    • Inject a small, known volume of the ketone stock solution into the cuvette, start the timer, and immediately begin recording the absorbance at the predetermined λ_max as a function of time.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k_obs.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Nucleophile].

Protocol 2: Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is a more versatile technique as it can separate and quantify each component of the reaction mixture, making it ideal for complex reactions or when there is no convenient spectroscopic handle.[9]

  • Method Development:

    • Develop an HPLC method (e.g., reverse-phase with a C18 column) that can effectively separate the starting ketone, the nucleophile, and the product.

    • Establish a calibration curve for the starting ketone by injecting known concentrations and plotting the peak area versus concentration.

  • Kinetic Run:

    • Set up the reaction in a thermostatted vessel with constant stirring.

    • Initiate the reaction by adding one of the reactants.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by diluting it in a cold solvent or adding a quenching agent).

    • Inject the quenched sample into the HPLC system.

  • Data Analysis:

    • From the HPLC data, determine the concentration of the starting ketone at each time point using the calibration curve.

    • For a reaction under pseudo-first-order conditions, plot ln[Ketone] versus time. The slope of the line will be -k_obs.

    • Calculate k₂ as described in the spectrophotometry protocol.

Conclusion and Future Outlook

The kinetic study of reactions involving 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is crucial for its effective utilization in synthetic chemistry. The S(_N)2 mechanism governs its reactivity, which is significantly influenced by the nature of the attacking nucleophile and the electronic properties of the substituents on the aromatic ring. While direct kinetic data for this specific molecule is sparse, a comparative analysis with analogous compounds provides valuable insights into its expected behavior.

The experimental protocols detailed in this guide, utilizing common analytical techniques like UV-Vis spectrophotometry and HPLC, provide a robust framework for researchers to conduct their own kinetic investigations. Such studies will not only enable the optimization of existing synthetic routes but also facilitate the development of novel molecules with enhanced properties for applications in medicine and agriculture.

References

  • Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. In Organic Chemistry. Retrieved from [Link]

  • Gustavus Adolphus College. (n.d.). Solution Kinetics of a S(_N)2 Reaction. Retrieved from [Link]

  • University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]

  • Fiveable. (2025, September 15). Spectroscopic methods for kinetic measurements. In Chemical Kinetics Class Notes. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II. Retrieved from [Link]

  • Anastas, P. T., & Warner, J. C. (2019, December 3). Real-time Analysis. In Green Chemistry: Principles and Case Studies. Books Gateway. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Bridgewater College. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. Retrieved from [Link]

  • OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. Retrieved from [Link]

  • PubMed. (2008, October 16). Determining the transition-state structure for different SN2 reactions using experimental nucleophile carbon and secondary alpha-deuterium kinetic isotope effects and theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. Retrieved from [Link]

  • YouTube. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

  • YouTube. (2023, January 14). Substituent Effects on Rate in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • PubMed. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-2-fluoro-1-(4-methylphenyl)ethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Rate Laws in Nucleophilic Substitution. Retrieved from [Link]

  • University of California, Irvine. (2006, February 7). Chem 263 February 7, 2006 Aromatic Electrophilic Substitution Substituted Benzene Rings. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

[1] Executive Safety Summary 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a potent -haloketone.[1] In drug discovery, it serves as a critical electrophilic building block (e.g., in the synthesis of potassium-competiti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a potent


-haloketone.[1] In drug discovery, it serves as a critical electrophilic building block (e.g., in the synthesis of potassium-competitive acid blockers like Vonoprazan).[1]

Operational Hazard: This compound is a lachrymator (tear gas agent) and a strong alkylating agent . Improper disposal or minor spills outside a fume hood can evacuate an entire laboratory floor due to the volatility of its irritating vapors.

Core Directive: Never dispose of this compound directly into general organic waste streams without pre-treatment or specific segregation. The high reactivity of the


-chloro ketone moiety necessitates chemical quenching (neutralization) to prevent downstream reactions in waste drums.
Physicochemical & Hazard Profile

Understanding the physical state is crucial for selecting the correct disposal path.

PropertyDataOperational Implication
Physical State Solid (Crystalline)Dust inhalation risk; requires weighing in a hood.
Reactivity High (

Electrophile)
Reacts violently with strong nucleophiles (amines, thiols).[1]
Vapor Pressure Low (but potent)Even trace residues on glassware can cause eye irritation.
Solubility Organic SolventsHydrophobic; requires organic co-solvent for aqueous neutralization.
Primary Hazard Lachrymator / Corrosive Zero-tolerance for open-bench handling.[1]
The Chemistry of Deactivation (Expertise & Logic)

We do not simply "dilute" lachrymators; we chemically alter them to destroy the electrophilic site.

The Protocol: Nucleophilic Substitution with Sodium Thiosulfate.[2] The Logic: Sodium thiosulfate (


) acts as a soft nucleophile. It displaces the chloride atom in an 

reaction, converting the volatile, toxic

-haloketone into a non-volatile, water-soluble Bunte salt (organic thiosulfate).[1]

Reaction Mechanism:


[1]
  • Why Thiosulfate? Unlike ammonia or hydroxide (which can form volatile amines or polymerize the ketone), thiosulfate is odorless, inexpensive, and yields a stable, water-soluble product that can be safely managed in aqueous waste streams.[1]

Step-by-Step Disposal & Decontamination Protocols
Protocol A: Decontamination of Glassware & Spills (The "Quench")

Use this for cleaning flasks, spatulas, and neutralizing minor spills.[1]

Reagents Required:

  • Solution A: 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Solution B: Ethanol or Acetone (to solubilize the organic residue).

Procedure:

  • Preparation: In the fume hood, mix Solution A and Solution B in a 1:1 ratio. The organic solvent ensures the haloketone dissolves and contacts the aqueous thiosulfate.

  • Application:

    • Glassware: Rinse contaminated glassware with the mixture. Let it soak for at least 1 hour.

    • Spills: Cover the spill with a paper towel, then soak the towel with the mixture.[1]

  • Validation: The lachrymatory effect (eye irritation) should vanish.

  • Final Cleanup: Wash the neutralized solution down the drain with copious water (if local regulations permit for non-toxic salts) or collect into "Aqueous Waste - Non-Hazardous."

Protocol B: Disposal of Bulk Solid/Liquid Waste

Use this for expired stocks or reaction mother liquors.

  • Segregation: Do NOT combine with general "Halogenated Organic Waste" immediately. If the container leaks, the lachrymator will contaminate the entire waste room.[1]

  • Primary Container: Place the material in a screw-top jar.

  • Secondary Containment: Seal the jar inside a heavy-duty clear plastic bag (4-mil polyethylene).

  • Labeling: Mark clearly as:

    "HAZARDOUS WASTE - TOXIC / CORROSIVE" "CONTAINS LACHRYMATOR - DO NOT OPEN OUTSIDE HOOD" Chemical Name: 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone[1]

  • RCRA Classification: While not explicitly P- or U-listed, this falls under Characteristic Waste due to toxicity and reactivity.[1]

    • D003 (Reactivity): Potential, depending on concentration.[1]

    • Waste Code: Consult your EHS officer; typically managed as Lab Pack waste for incineration.

Visualized Decision Workflow

The following diagram outlines the decision logic for handling this compound, ensuring no lachrymatory vapors escape containment.

DisposalWorkflow Start Waste Generation: 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone CheckState Assess Physical State & Quantity Start->CheckState TraceResidue Trace Residue / Spills (Glassware, Bench) CheckState->TraceResidue < 1g or Cleaning BulkWaste Bulk Material (Solid or Mother Liquor) CheckState->BulkWaste > 1g or Pure Stock Quench Chemical Neutralization (Thiosulfate + Ethanol Soak) TraceResidue->Quench Segregate Double Bagging (4-mil Polyethylene) BulkWaste->Segregate SoakTime Soak > 1 Hour (Wait for Bunte Salt formation) Quench->SoakTime Validation Validation: Is lachrymatory odor gone? SoakTime->Validation Validation->Quench No (Repeat) Drain Drain Disposal / Aqueous Waste (If permitted by EHS) Validation->Drain Yes (Neutralized) Labeling Apply Warning Label: 'LACHRYMATOR - DO NOT OPEN' Segregate->Labeling Incineration High-Temp Incineration (Lab Pack Service) Labeling->Incineration

Figure 1: Operational decision tree for the segregation and neutralization of


-haloketones.[1]
Regulatory Compliance (RCRA & DOT)
  • US DOT (Department of Transportation):

    • If shipping waste, this compound is often classified under UN 3448 (Tear gas substance, solid, n.o.s.) or UN 3261 (Corrosive solid, acidic, organic, n.o.s.).[1]

    • Action: Ensure waste manifests reflect the "Lachrymator" subsidiary risk.

  • RCRA (Resource Conservation and Recovery Act):

    • Waste Determination: Generators must determine if the waste exhibits hazardous characteristics.

    • Halogenated Solvents (F-List): If dissolved in spent methylene chloride or chloroform, it carries F001/F002 codes.[1]

    • Recommendation: Manage as Non-listed Hazardous Waste (D-codes for Toxicity/Corrosivity) to ensure incineration.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • American Chemical Society. (2023). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-1-(4-fluorophenyl)ethanone (Analogous Structure Safety Data). (Note: General reference for

    
    -haloketone SDS data).
    

Sources

Handling

Personal protective equipment for handling 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

A Researcher's Guide to Safely Handling 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone As a novel reagent in drug development, 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone presents a unique combination of chemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

As a novel reagent in drug development, 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone presents a unique combination of chemical properties that necessitate a robust and informed approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. The following recommendations are synthesized from safety data for structurally analogous compounds and established principles of chemical hygiene.

Hazard Profile: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from similar chlorinated and fluorinated acetophenone derivatives, 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is anticipated to be a hazardous substance.

Key anticipated hazards include:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe chemical burns upon contact.[1]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage, potentially leading to blindness.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

  • Harmful if Swallowed: Ingestion may be harmful to health.[1]

Given these risks, direct contact must be rigorously avoided through the diligent use of appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial for mitigating the risks associated with 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone. The selection of specific PPE should always be guided by a risk assessment of the planned experimental procedure.[3][4]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Provides a robust barrier against splashes that can cause severe eye damage. Standard safety glasses are insufficient.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A fully buttoned lab coat and, for larger quantities or splash-prone procedures, a chemical-resistant apron.Prevents skin contact, which can lead to irritation and burns. Glove material should be selected based on chemical compatibility and breakthrough times.[1][4]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required if handling outside of a certified chemical fume hood or if aerosolization is possible.Protects against the inhalation of irritating vapors or dust.[1][5]

dot

PPE_Workflow cluster_prep Preparation Phase cluster_handling Chemical Handling cluster_post Post-Handling Start Assess Experiment Select_PPE Select Appropriate PPE Start->Select_PPE Identify Hazards Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Proceed if OK Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands End Procedure Complete Wash_Hands->End

Caption: Workflow for selecting and using PPE.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][2]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel. Keep the container tightly closed when not in use.[2][6]

  • Preparation: Before any handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1] All necessary PPE must be donned correctly.

  • Engineering Controls: All weighing and handling of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Dispensing: When transferring the chemical, use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust. For liquid forms, use a pipette or other suitable dispensing device.

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[2][7] Do not allow the material to enter drains.[6] For larger spills, follow your institution's emergency procedures.

dot

Handling_Protocol cluster_pre Pre-Handling Checks cluster_main Handling Workflow cluster_post Post-Handling Actions A Verify Fume Hood Certification B Locate and Test Safety Shower/Eyewash A->B C Don All Required PPE B->C D Transfer Chemical Inside Fume Hood C->D E Weigh/Measure Required Amount D->E F Securely Close Primary Container E->F G Clean Work Area and Equipment F->G H Segregate and Label Waste G->H I Doff and Dispose of PPE H->I J Wash Hands I->J

Caption: Step-by-step safe handling protocol.

Disposal Plan

Proper disposal is a critical final step in the safe management of 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone.

  • Waste Segregation: All waste contaminated with this chemical, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous waste.

  • Containerization: Waste should be collected in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves collection by your institution's environmental health and safety (EHS) department for incineration or other approved disposal methods.[1][2] Do not attempt to dispose of this chemical down the drain.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone in their drug development endeavors, fostering a culture of safety and scientific excellence.

References

  • Thermo Fisher Scientific. (2023, December 4). Safety Data Sheet. Retrieved from [No direct URL available in search results]
  • PubChem. (2026, February 7). 2-Chloro-2-fluoro-1-(4-methylphenyl)ethanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Chloroacetophenone. Retrieved from [Link]

  • Philip Harris. (2014, September 1). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet. Retrieved from [No direct URL available in search results]
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

Sources

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